Ezatiostat

Catalog No.
S548913
CAS No.
168682-53-9
M.F
C27H35N3O6S
M. Wt
529.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ezatiostat

CAS Number

168682-53-9

Product Name

Ezatiostat

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C27H35N3O6S

Molecular Weight

529.6 g/mol

InChI

InChI=1S/C27H35N3O6S/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32)/t21-,22-,24+/m0/s1

InChI Key

GWEJFLVSOGNLSS-WPFOTENUSA-N

SMILES

Array

Synonyms

ezatiotsat, gamma-Glu-S-BzCys-PhGly diethyl ester, gamma-glutamyl-S-(benzyl)cysteinyl-phenylglycine diethyl ester, T.199, Telintra, TER 199, TER-199, TLK 117, TLK 199, TLK-117, TLK-199, TLK117, TLK199

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N

The exact mass of the compound Ezatiostat is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action: From GSTP1 Inhibition to JNK Activation

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat's primary mechanism involves binding to the G-site of the GSTP1-1 enzyme, which has a higher affinity for the drug than for its natural substrate, glutathione (GSH) [1]. This binding disrupts the normal function of GSTP1-1, as illustrated below.

G This compound This compound GSTP1_Enzyme GSTP1-1 Enzyme This compound->GSTP1_Enzyme Binds to G-site JNK_Pathway JNK Signaling Pathway GSTP1_Enzyme->JNK_Pathway Releases Inhibition Cell_Regulation Altered Cell Proliferation & Differentiation JNK_Pathway->Cell_Regulation Activates

Diagram illustrating this compound's mechanism of GSTP1 inhibition and JNK pathway activation.

This JNK activation is central to this compound's biological effects. In normal hematopoietic progenitor cells, this leads to growth, maturation, and myelostimulant activity [1] [2]. Conversely, in some cancer cells, it can trigger apoptosis or increase sensitivity to differentiating agents [1].

Techniques for Studying GSTP1 Inhibition

The following experimental protocols are commonly used to investigate the inhibitory effects of compounds like this compound on GSTP1.

Enzyme Inhibition Assays

This standard spectrophotometric assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which produces a conjugate that absorbs light at 340 nm [3].

  • Key Protocol Parameters [3]:
    • Enzyme Source: Recombinant human GSTP1.
    • Buffer: 0.1 M phosphate buffer (pH 6.5) with 1 mM EDTA.
    • Substrates: 1 mM GSH and 1 mM CDNB.
    • Reaction Condition: 30°C.
    • Measurement: Absorbance at 340 nm is monitored over 5 minutes using a microplate reader.
    • Data Analysis: The percentage inhibition is calculated at various compound concentrations, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined using software such as GraphPad Prism with a four-parameter logistic (4PL) model.
Determination of Kinetic Parameters (Ki)

To determine the inhibition constant (Ki) and identify the type of inhibition, kinetic studies are performed.

  • Key Protocol Parameters [3]:
    • Variable Substrate Concentrations: The concentration of one substrate (either GSH or CDNB) is varied while the other is kept at a near-saturating level.
    • Inhibitor Concentrations: The experiment is repeated with different concentrations of the inhibitor (e.g., this compound).
    • Data Analysis: Data are plotted on Lineweaver-Burk plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value using analytical software.
Molecular Docking and Dynamic Simulations

Computational methods predict how a small molecule interacts with the GSTP1 protein at the atomic level.

  • Key Protocol Parameters [3]:
    • Protein Preparation: The crystal structure of GSTP1 (e.g., PDB code: 2GSS) is obtained. Water molecules are removed, and hydrogen atoms and charges are added.
    • Ligand Preparation: The 3D structure of the inhibitor is drawn and energy-minimized.
    • Docking Simulation: Docking software (e.g., AutoDock Vina) is used to simulate binding within a defined active site (e.g., a 20 Å × 20 Å × 20 Å grid). The binding affinity (in kcal/mol) and inhibition constant (Ki) are calculated.

Therapeutic Implications and Clinical Context

The inhibition of GSTP1 by this compound has shown promise in two main therapeutic areas:

  • Myelodysplastic Syndromes (MDS): this compound has been evaluated in clinical trials for MDS, where its myelostimulant activity helps improve blood cell counts. Hematologic improvements have been observed in erythroid (red blood cells), neutrophil (a type of white blood cell), and platelet lineages [1]. The most common adverse events are low-grade gastrointestinal symptoms such as nausea, diarrhea, and vomiting [1].
  • Cancer Therapy: Beyond MDS, GSTP1 is overexpressed in many solid tumors and is linked to chemotherapy resistance [3] [4]. Inhibiting GSTP1 with this compound can sensitize cancer cells to chemotherapy by reducing drug detoxification [3]. Preclinical studies have shown efficacy in models such as TFE3-translocation renal cell carcinoma (TFE3-tRCC), where this compound inhibited tumor growth and induced apoptosis [4].

Key Context and Comparative Information

The following table places this compound in the context of other relevant GSTP1-targeting compounds.

Compound Description Key Experimental Data

| 6-thio-dG Dimer | A dimeric form of a telomere-targeted drug [3]. | IC₅₀: 0.339 µM [3]. Kinetics: Mixed inhibition with GSH (Kᵢ: 0.972 µM); competitive with CDNB (Kᵢ: 0.723 µM) [3]. Binding Affinity: -7.9 kcal/mol [3]. | | 6-thio-dG Monomer | The monomeric form of the above compound [3]. | IC₅₀: 15.14 µM [3]. Kinetics: Non-competitive with GSH (Kᵢ: 12.26 µM); mixed with CDNB (Kᵢ: 11.41 µM) [3]. Binding Affinity: -6.2 kcal/mol [3]. | | Ethacrynic Acid | A known GSTP1 inhibitor [3]. | Binds to the enzyme's active site, reducing drug detoxification [3]. |

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat's mechanism is centered on disrupting the inhibitory interaction between GSTP1-1 and Jun N-terminal kinase (JNK). The following diagram illustrates the signaling pathway and drug effect.

G GSTP1_1 GSTP1-1 Complex GSTP1-1 / JNK Complex GSTP1_1->Complex JNK JNK (Inactive) JNK->Complex JNK_Active JNK (Active) Complex->JNK_Active Dissociation Proliferation Hematopoietic Proliferation & Differentiation JNK_Active->Proliferation This compound This compound (Telintra / TLK199) This compound->Complex Inhibits Formation

This compound inhibits the GSTP1-1/JNK complex, activating JNK to promote hematopoiesis.

Beyond JNK activation, GSTP1-1 also catalyzes S-glutathionylation, a post-translational modification that regulates various proteins, including kinases, phosphatases, and transcription factors [1]. By inhibiting GSTP1-1, this compound can modulate this process, impacting broader cellular signaling and stress response pathways [1].

Clinical Trial Data and Hematologic Improvement

Clinical studies, particularly in Myelodysplastic Syndrome (MDS), have demonstrated this compound's ability to produce multi-lineage hematologic improvements. The table below summarizes response rates from a phase 1-2a multicenter study of the intravenous formulation [2].

Lineage with Cytopenia Patients Evaluable (n) Hematologic Improvement (HI) Response Rate
Erythroid (HI-E) 38 24% (9/38)
Neutrophil (HI-N) 26 42% (11/26)
Platelet (HI-P) 24 50% (12/24)
Trilineage 16 25% (4/16)

In a subsequent phase II study of the oral formulation in 89 patients with low-to-intermediate-1 risk MDS [3]:

  • 29% of RBC transfusion-dependent patients had transfusion reduction.
  • 11% achieved transfusion independence.
  • The median duration of response was 34 weeks.
  • Responses were also observed in patients previously treated with lenalidomide [3].

A notable case report also highlighted its efficacy in Idiopathic Chronic Neutropenia (ICN). A patient with G-CSF-resistant neutropenia achieved a complete and sustained normalization of her absolute neutrophil count (ANC), which allowed for the discontinuation of G-CSF and resolved active infections [4].

Experimental Protocols and Key Considerations

For researchers designing experiments with this compound, here is a summary of key methodological details from the clinical studies and preclinical evidence.

In Vitro Models and Dosing
  • Cell Models: Experiments often use human bone marrow progenitor stem cells to study myelopoiesis and human leukemia cell lines (e.g., HL60) to investigate apoptosis and proliferation [3] [5].
  • Mechanism Confirmation: The therapeutic action is linked to the proliferation of normal myeloid progenitors and apoptosis of malignant cells. Chronic exposure in HL60 cells can select for clones with elevated JNK and ERK activities [5].
  • Metabolites: The primary active metabolites are TLK117, TLK235, and TLK236. TLK117 is recognized for its high-affinity binding to GST P1-1 [3] [2].
In Vivo Models and Dosing
  • Animal Models: Studies are conducted in wild-type (GSTP1+/+) mice. Note that GSTP1-/- knockout mice exhibit a innate leukocytosis and do not respond to this compound, which confirms the specificity of its action [3] [5].
  • Stimulation Effects: Administration of this compound stimulates lymphocyte production and bone marrow progenitor (CFU-GM) proliferation in GSTP1+/+ animals [5].
Human Clinical Trial Designs
  • Dosing Schedules (Oral): Phase I/II trials for oral this compound in MDS used doses up to 6000 mg daily on days 1-7 of a 21-day cycle or 2000 mg daily for 21 days of a 28-day cycle [3] [4].
  • Dosing Schedules (IV): The IV liposomal formulation was tested at 600 mg/m² administered on either days 1-5 or days 1-3 of a 21-day cycle [2].
  • Response Criteria: Hematologic responses are typically assessed using the Myelodysplastic Syndrome International Working Group (IWG) 2000 response criteria [2].
  • Safety Profile: The most common adverse events for the oral formulation are low-grade gastrointestinal effects (nausea, diarrhea, vomiting). The IV formulation is associated with mild-to-moderate infusion-related reactions (chills, back pain, flushing) [3] [2].

Conclusion and Research Outlook

This compound represents a novel targeted approach in hematology by inhibiting GSTP1-1 to promote innate hematopoiesis. Clinical evidence supports its potential in treating cytopenias in MDS and other neutropenic conditions, especially where first-line growth factors are ineffective.

Future research may focus on:

  • Combination Therapies: Potential for use with other agents like lenalidomide, given its activity in lenalidomide-pretreated MDS patients [3].
  • Broader Applications: Exploring efficacy in other diseases where GSTP1-1 and S-glutathionylation play a role, such as idiopathic pulmonary fibrosis [3].
  • Further Clinical Trials: Advancing to randomized phase II and III trials to confirm efficacy and safety [3].

References

Ezatiostat JNK Jun-N-terminal kinase activation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of JNK Activation by Ezatiostat

The diagram below illustrates the key steps in this pathway.

G This compound This compound TLK117 TLK117 This compound->TLK117  Intracellular  Hydrolysis GSTP1_JNK GSTP1-JNK Heterocomplex TLK117->GSTP1_JNK  Binds GSTP1 JNK JNK GSTP1_JNK->JNK  Complex Dissociation pJNK Activated JNK (p-JNK) JNK->pJNK  Phosphorylation  & Activation Transcription Gene Expression (e.g., Cell Growth & Maturation) pJNK->Transcription

In a non-stressed state, GSTP1 binds to and inhibits JNK. This compound's active metabolite, TLK117, binds to GSTP1 with high affinity, causing it to dissociate from JNK. This releases JNK from inhibition, allowing its phosphorylation and activation, subsequently leading to the transcription of genes responsible for cellular growth and maturation [1] [2].

Key Quantitative Data and Biological Effects

The table below summarizes experimental data and biological outcomes linked to this compound-induced JNK pathway activation.

Aspect Experimental System/Model Key Findings & Quantitative Data
Direct Mechanism In vitro biochemical & cell models TLK117 binds GSTP1 with >50-fold selectivity over GSTA/GSTM; Ki for GSTP1 ~400 nM [2].
Sperm Function Impairment Porcine sperm model GSTP1-JNK dissociation decreased sperm viability, motility, mitochondrial activity; increased intracellular superoxides [1].
Hematopoietic Stimulation Clinical trials (MDS patients) Trilineage hematologic responses; erythroid improvement in 24% of anemic patients, neutrophil improvement in 42%, platelet improvement in 50% [2].
Cancer Cell Effects TFE3-tRCC renal cancer cells GSTP1 inhibition by this compound/Ezatiostat's active metabolite inhibited tumor growth and induced apoptosis [3].

Experimental Protocols for Key Findings

To investigate this compound's mechanism, researchers use specific methodologies focusing on disrupting the GSTP1-JNK interaction and assessing downstream effects.

Pharmacological Disruption of GSTP1-JNK
  • Compound: Use this compound (TLK199). A common working concentration is 100 μM for cell-based studies [1].
  • Vehicle Control: Use DMSO at the same dilution as the this compound solution [1].
  • Core Principle: Treat cells and compare outcomes between this compound and control groups to isolate effects from GSTP1-JNK disruption [1].
Assessing JNK Pathway Activation
  • Technique: Immunoblotting (Western Blot).
  • Target Protein: Detect activated JNK using a phospho-specific antibody against p-JNK (Thr183/Tyr185) [1] [4].
  • Methodology: Compare p-JNK levels in this compound-treated samples versus controls to confirm pathway activation [1].
Evaluating Functional Cellular Outcomes

Comprehensive sperm functionality analysis demonstrates how JNK activation from GSTP1 dissociation impairs cells [1]:

  • Viability: Flow cytometry with SYBR-14/PI staining.
  • Motility: Computer-Assisted Sperm Analysis (CASA).
  • Mitochondrial Activity: JC-1 staining and flow cytometry.
  • Oxidative Stress: Hydroethidine (HE) staining to detect superoxide anions.
  • Membrane Integrity: Merocyanine 540 (M540) and Yo-Pro-1 staining.

Therapeutic Implications and Drug Development

This compound is recognized as a hematopoiesis-stimulating agent [2]. Its ability to promote the growth and maturation of blood cell precursors via JNK pathway activation provides a distinct mechanism for treating cytopenias in myelodysplastic syndromes (MDS). Clinical trials have shown trilineage responses and transfusion independence in some patients [2].

Beyond MDS, targeting the GSTP1-JNK axis is a promising strategy in oncology. Evidence suggests that inhibiting GSTP1 with this compound can:

  • Sensitize tumor cells to apoptosis [3] [5].
  • Inhibit cancer cell proliferation and invasion, particularly in aggressive cancers like TFE3-translocation Renal Cell Carcinoma (TFE3-tRCC) [3].

References

Ezatiostat clinical development for myelodysplastic syndrome

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: JNK Pathway Activation

Ezatiostat is a glutathione analog that is metabolized intracellularly to its active form, TLK117 [1]. TLK117 acts as a potent and selective inhibitor of GST P1-1 [2], an enzyme overexpressed in many neoplasms that negatively regulates cell growth and differentiation by binding to and inhibiting Jun N-terminal kinase (JNK) [3] [2] [1].

The diagram below illustrates the core mechanism of action.

architecture This compound This compound Metabolite Active Metabolite (TLK117) This compound->Metabolite GSTP1 GST P1-1 Enzyme Metabolite->GSTP1 Binds to and Inhibits JNK Inactive JNK (bound to GST P1-1) GSTP1->JNK Releases JNK_Active Activated JNK (phosphorylated) JNK->JNK_Active JNK Activation Outcome1 Proliferation & Maturation of Normal Myeloid Progenitors JNK_Active->Outcome1 Outcome2 Apoptosis of Malignant Clone JNK_Active->Outcome2

This JNK activation is the pivotal event leading to the dual therapeutic effects of this compound: stimulation of normal hematopoietic progenitor growth and maturation, and promotion of apoptosis in malignant leukemic cells [4] [1].

Clinical Efficacy Data from Key Trials

This compound has been evaluated in clinical trials as both an intravenous (IV) liposomal formulation and an oral preparation, primarily in patients with low-to-intermediate-1 risk MDS.

Table 1: Hematologic Improvement (HI) in Phase 1-2a Study of IV this compound [1]

Lineage Response Patient Population (n) Responders (n) Response Rate
HI-Erythroid (HI-E) Evaluable anemic patients (38) 9 24%
HI-Neutrophil (HI-N) Evaluable neutropenic patients (26) 11 42%
HI-Platelet (HI-P) Evaluable thrombocytopenic patients (24) 12 50%
Trilineage Response Patients with trilineage cytopenia (16) 4 25%

Table 2: Efficacy of Oral this compound in a Phase II Trial [2]

Efficacy Measure Result in RBC Transfusion-Dependent Patients
Transfusion Reduction 29% of patients
Transfusion Independence 11% of patients
Median Duration of Response 34 weeks
Notable Observation Multilineage responses were observed; higher responses were seen in some patients previously treated with lenalidomide.

Beyond clinical trials, a case report documented a patient with G-CSF-resistant Idiopathic Chronic Neutropenia who achieved a complete and sustained normalization of absolute neutrophil count (ANC) with oral this compound treatment, enabling the discontinuation of G-CSF [5].

Predictive Biomarker and Response Signature

Research has identified a potential gene expression signature to predict response to this compound [4]. An analysis of bone marrow from MDS patients before treatment found that:

  • Responders showed under-expression of genes in the JNK/c-Jun pathway.
  • Non-responders showed over-expression of those same genes [4].

This suggests that patients whose MDS biology is characterized by lower baseline JNK pathway activity are more likely to respond to the drug, aligning perfectly with its mechanism of JNK activation [4].

Detailed Experimental Protocol

For researchers, here are the key methodological details from the gene expression profiling study that identified the predictive signature [4]:

  • Patient Samples: Bone marrow aspirates were collected pre-therapy from lower-risk MDS patients enrolled in the phase 2 trial. Mononuclear cells were stored in Trizol at -80°C.
  • RNA Extraction & Microarray: Total RNA was purified from 5-10 million mononuclear cells using Trizol (Invitrogen). Gene expression analysis was performed on the Illumina HT12v4 whole genome array according to the manufacturer's protocol.
  • Data Analysis: A normalized mutual information (NMI) score was used to select genes associated with the responder vs. non-responder phenotype. Pathway analysis was conducted using single-sample Gene Set Enrichment Analysis (ssGSEA), projecting gene profiles into a space of 2776 curated gene sets and pathways.

Safety and Tolerability Profile

This compound has been generally well-tolerated in clinical trials. The safety profile differs between formulations:

  • Intravenous (Liposomal) Formulation: The most common adverse events were mild to moderate infusion-related reactions, including chills, back pain, flushing, nausea, and bone pain [1].
  • Oral Formulation: The most frequent adverse events were low-grade gastrointestinal effects, such as nausea (65% of patients), diarrhea (43%), and vomiting (31%) [2].

Future Development and Expert Opinion

As of the latest available data, this compound remains an investigational drug and has not yet received FDA approval [6]. Expert opinion suggests that because of its tolerable profile as a monotherapy, the most potential benefit may come from combining this compound with other agents like lenalidomide [3]. Its novel mechanism of action addresses a significant unmet medical need for lower-risk MDS patients who have become transfusion-dependent and have few therapeutic options [4].

References

Ezatiostat pharmacokinetics and metabolites TLK117

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat Metabolites and Mechanism of Action

This compound is a glutathione analog prodrug. Its biological activity is primarily mediated through its metabolites, with TLK117 being the key active metabolite responsible for its pharmacological effect [1] [2].

The table below summarizes the core metabolites:

Metabolite Role & Characteristics
TLK117 Primary active metabolite; selectively binds to and inhibits Glutathione S-transferase P1-1 (GST P1-1) with high affinity [1] [2].
TLK235 Principal metabolite [1].
TLK236 Principal metabolite [1].

The primary mechanism of action is the indirect activation of Jun N-terminal Kinase (JNK) [1] [2] [3]:

  • GST P1-1 binds to and inhibits JNK, a key regulator of cell proliferation, differentiation, and apoptosis [3].
  • TLK117 binds to GST P1-1, causing it to dissociate from JNK [1].
  • This releases JNK from inhibition, activating its signaling cascade [1] [2].
  • In hematopoietic progenitor cells, this leads to the promotion of growth and maturation, which is the basis for its use in myelodysplastic syndrome (MDS) [1]. The following diagram illustrates this pathway:

G This compound This compound TLK117 TLK117 This compound->TLK117 Metabolized to GSTP1_Inactive GST P1-1 (Inactive Complex) TLK117->GSTP1_Inactive Binds to GSTP1_Free GST P1-1 (Free) GSTP1_Inactive->GSTP1_Free Dissociates JNK_Bound JNK (Inhibited) GSTP1_Inactive->JNK_Bound Releases JNK_Free JNK (Active) Hematopoietic Promotion of Hematopoietic Progenitor Growth & Maturation JNK_Free->Hematopoietic JNK_Bound->JNK_Free

> The this compound metabolite TLK117 binds GST P1-1, freeing JNK to promote hematopoiesis.

Pharmacokinetics and Clinical Data

This compound has been developed in both intravenous (liposomal) and oral formulations [1] [2].

  • Formulations and Dosing: Phase 1/2 studies investigated IV liposomal this compound (doses from 50 to 600 mg/m² on different schedules) [2] and oral tablet formulations (doses up to 6000 mg daily for 7 days in a 21-day cycle) [1].
  • Key Findings: The concentration of the primary active metabolites increased proportionally with the this compound dosage [2]. The oral formulation demonstrated a tolerable profile, with most adverse events being low-grade and gastrointestinal (e.g., nausea, diarrhea, vomiting) [1].

The table below summarizes hematologic improvement (HI) responses from a phase 1-2a study of IV this compound in 54 MDS patients [2]:

Lineage / Cytopenia Type Patients with Improvement (n/N) Hematologic Improvement (HI) Rate
Erythroid (HI-E) 9/38 24%
Neutrophil (HI-N) 11/26 42%
Platelet (HI-Pl) 12/24 50%
Trilineage (in patients with trilineage cytopenia) 4/16 25%

Experimental Protocol Overview

Here is a summary of the methodology from a key Phase 1-2a clinical trial [2]:

  • 1. Study Design: A multicenter, open-label, multiple dose-escalation study.
  • 2. Patient Population: Adults with a histologically confirmed diagnosis of primary MDS.
  • 3. Drug Administration - Phase 1:
    • Formulation: this compound hydrochloride liposomes for injection.
    • Dosing: Intravenous administration over 60 minutes on Days 1-5 of a 14-day cycle.
    • Dose Escalation: 50, 100, 200, 400, and 600 mg/m².
  • 4. Drug Administration - Phase 2a:
    • Dosing Schedules: 600 mg/m² IV on either Days 1-5 or Days 1-3 of a 21-day cycle.
  • 5. Endpoint Measurements:
    • Safety: Adverse events graded by NCI-CTC criteria.
    • Dose-Limiting Toxicity (DLT): Monitored in the first cycle to define the Maximum Tolerated Dose (MTD).
    • Efficacy: Hematologic Improvement (HI) assessed using MDS International Working Group (IWG) 2000 response criteria.
    • Pharmacokinetics: Plasma concentration of this compound and its metabolites were analyzed.

Key Insights for Researchers

  • Differentiation from Cytotoxic Agents: this compound represents a novel approach for MDS by stimulating maturation of hematopoietic precursors rather than directly killing cells [1] [2].
  • Reversal of Drug Resistance: Preclinical data suggest this compound may revert the multidrug resistance phenotype, supporting potential use in combination therapies [1].
  • Target Selectivity: TLK117's binding affinity for GST P1-1 is notably high (Ki ~400 nM) and its selectivity for GSTP1-1 is at least 50-fold greater than for GSTA or GSTM families [1].

References

Ezatiostat preclinical studies bone marrow cultures

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Ezatiostat is a glutathione analog prodrug that is metabolized into its active form, TLK117 [1]. Its primary target is Glutathione S-transferase P1-1 (GSTP1-1), an enzyme that is overexpressed in many neoplasms and functions as a negative regulator of cell growth and differentiation [1] [2].

The proposed mechanism by which this compound stimulates hematopoiesis involves the Jun-N-terminal kinase (JNK) pathway, as illustrated below.

G This compound This compound TLK117 TLK117 This compound->TLK117 Metabolized to GSTP1 GSTP1 TLK117->GSTP1  Binds to & Inhibits JNK JNK GSTP1->JNK  Dissociates from JNK->JNK  Activates via Phosphorylation cJUN cJUN JNK->cJUN  Phosphorylates Hematopoiesis Hematopoiesis cJUN->Hematopoiesis  Promotes Proliferation & Maturation

Figure: Proposed molecular mechanism of this compound-induced hematopoiesis. This compound metabolites inhibit GSTP1-1, leading to JNK activation and promotion of hematopoietic progenitor growth and maturation. [1] [3] [2]

Beyond stimulating normal progenitors, this compound has also been shown to trigger apoptosis in leukemic cells and increase reactive oxygen species (ROS) in dysplastic cells, suggesting a dual mechanism of action that also targets the malignant clone [3] [4].

Summary of Preclinical and Clinical Efficacy Data

The following table summarizes key quantitative findings from in vitro models and human clinical trials that demonstrate the hematopoietic stimulatory effects of this compound.

Model / Study Population Key Experimental Findings Reported Outcomes / Efficacy
In vitro human bone marrow progenitor cultures [4] Exposure to this compound Myelostimulant activity observed
HL60 cell line (preclinical model) [5] Exposure to this compound Differentiation of granulocytes and monocytes induced

| Phase I/II Trial (IV liposomal this compound) in MDS (n=54) [1] | Various doses and schedules | Trilineage response: 4/16 (25%) patients with trilineage cytopenias Erythroid improvement (HI-E): 9/38 (24%) Neutrophil improvement (HI-N): 11/26 (42%) Platelet improvement (HI-P): 12/24 (50%) | | Phase I Trial (Oral this compound) in lower-risk MDS (n=45) [1] | Daily doses up to 6000 mg, days 1-7 of a 21-day cycle | 17 hematologic improvement (HI) responses observed, mostly at higher doses (4000-6000 mg/day) | | Phase II Trial (Oral this compound) in lower-risk MDS (n=89) [1] | Two extended dosing schedules | Transfusion reduction: 29% of RBC transfusion-dependent patients Transfusion independence: 11% of patients Median response duration: 34 weeks |

Predictive Biomarkers of Response

Gene expression profiling of bone marrow from MDS patients before treatment has identified a potential molecular signature that could predict response to this compound [3].

  • Pathway Analysis: Patients who responded to this compound were found to have under-expression of genes in the JNK/c-Jun molecular pathway. Non-responders showed over-expression of these same pathway genes [3].
  • Implication: This suggests that the pre-treatment biological state of the JNK pathway, which is directly targeted by the drug, is correlated with clinical outcome. Patients whose disease is characterized by lower JNK pathway activity may be more likely to benefit from this compound therapy [3].

Dosage, Administration, and Safety

  • Formulations: this compound has been developed in both intravenous (liposomal) and oral (tablet) formulations [1].
  • Dosing: In Phase I studies, the oral tablet was tolerated at doses of up to 6000 mg per day given on days 1-7 of a 21-day cycle [1].
  • Safety Profile: The most common adverse events were low-grade gastrointestinal effects [1].
    • Intravenous: Infusion-related reactions (e.g., back pain, chills, nausea) were observed, potentially attributable to the liposomal carrier [1].
    • Oral: Nausea (65%), diarrhea (43%), and vomiting (31%) were most frequent [1].

Current Status and Future Directions

As of the latest information, this compound remains an investigational drug and has not yet received full FDA approval [5]. A Phase II trial in MDS was listed as ongoing, with a Phase III trial planned [1]. Future research directions include:

  • Combination Therapy: this compound can revert the multidrug resistance phenotype in vitro, suggesting potential for use in combination with other agents [1]. Higher responses were seen in subsets of patients previously treated with lenalidomide, hinting at another potential combination [1].
  • Expanded Indications: Preclinical studies using this compound hydrochloride (denoted as a GSTP1 inhibitor) have shown promise in inducing differentiation and apoptosis in neuroblastoma cell lines, especially when combined with a PRDX6 inhibitor [6].

References

Ezatiostat in vitro apoptosis assay leukemic cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Ezatiostat is a synthetic tripeptide analog of glutathione and a peptidomimetic inhibitor of GST P1-1 [1] [2]. Its primary metabolite, TLK117, binds with high selectivity to GST P1-1, an enzyme that is overexpressed in many neoplasms and acts as a negative regulator of growth by binding to and inhibiting c-Jun N-terminal kinase (JNK) [1] [3]. The inhibition of GST P1-1 by TLK117 facilitates its dissociation from JNK, leading to JNK activation [1] [3]. JNK is a key regulator of cellular proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to activate the caspase-dependent apoptotic pathway and may increase reactive oxygen species (ROS) in dysplastic cells, contributing to the death of malignant clones [4]. In some resistant cell lines, chronic exposure to this compound can also lead to elevated activities of JNK and ERK1/ERK2, allowing survival under stress [2].

The following diagram illustrates the core mechanism of action of this compound.

G compound This compound (TLK199) metabolite TLK117 (Metabolite) compound->metabolite Metabolized GSTP GST P1-1 metabolite->GSTP Inhibits JNK JNK (Inactive) GSTP->JNK Releases JNK_active JNK (Active) JNK->JNK_active Activation apoptosis Apoptosis JNK_active->apoptosis differentiation Differentiation JNK_active->differentiation

In Vitro Apoptosis Assay Protocol

This protocol summarizes the methods for assessing the pro-apoptotic effects of this compound on human leukemic cell lines, based on published research [2].

Materials and Reagents
  • Cell Line: Human myeloid leukemic cells (HL60) [2].
  • Test Compound: this compound hydrochloride (TLK199) [2]. Stored as a powder at -20°C [2].
  • Vehicle: Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 100 mg/mL, ~155 mM) in DMSO [2]. Fresh DMSO is recommended as moisture absorption can reduce solubility [2].
  • Culture Medium: Appropriate medium for the cell line (e.g., RPMI-1640 for HL60), supplemented with fetal bovine serum (FBS) and antibiotics.
  • Equipment: Cell culture incubator (37°C, 5% CO₂), biological safety cabinet, centrifuge, hemocytometer or automated cell counter, microscope, equipment for apoptosis detection (e.g., flow cytometer).
Experimental Workflow

The overall process for conducting chronic exposure assays to select for resistant clones is outlined below.

G A 1. Culture HL60 Cells B 2. Initial Exposure (2.5 µM this compound) A->B C 3. Maintain & Passage (3-4 passages) B->C D 4. Dose Escalation (Increment by 5 µM) C->D E 5. Clone Resistant Cells (Select at 50 µM) D->E F 6. Analyze Apoptosis & Pathway Activation E->F

Detailed Procedure
  • Cell Culture and Seeding: Maintain HL60 cells in log-phase growth in complete culture medium. Seed cells at an appropriate density (e.g., 2-5 x 10⁵ cells/mL) in fresh culture plates or flasks.
  • Drug Treatment:
    • Prepare working concentrations of this compound from the DMSO stock solution by diluting in culture medium. The final DMSO concentration in all treatments (including the vehicle control) should be equal and not exceed 0.1-1.0% (v/v).
    • Concentration Range: Based on the literature, a concentration range of 2.5 μM to 50 μM is used for chronic exposure studies to select for resistant clones [2].
    • Acute Exposure for Apoptosis Assay: For direct apoptosis induction, treat cells with the chosen concentration range of this compound for a defined period. Incubation times of 8 hours and 24 hours have been reported for mechanistic studies [2].
  • Chronic Exposure for Resistant Clone Selection (Optional): As detailed in the workflow, to generate this compound-resistant cells [2]:
    • Initiate chronic exposure at a low concentration (e.g., 2.5 μM).
    • Maintain the cells under drug pressure, passaging them every 3-4 days.
    • Gradually increase the this compound concentration in increments of 5 μM after every 3-4 passages.
    • Once resistance to a high concentration (e.g., 50 μM) is achieved, clone the population from single cells for further investigation.
  • Apoptosis Detection (Endpoint Analysis): After the desired incubation time, harvest cells and analyze apoptosis. Common methods include:
    • Flow Cytometry with Annexin V/PI Staining: This is the gold standard for quantifying early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
    • Caspase Activity Assays: Measure the activation of effector caspases (e.g., Caspase-3/7) using fluorogenic or colorimetric substrates.
    • Western Blotting: Analyze the cleavage of apoptotic markers like PARP and Caspase-3.
Summary of Key Experimental Parameters

This table consolidates the critical parameters for setting up this compound experiments in leukemic cell lines.

Parameter Specification Details / Rationale
Cell Line HL60 [2] Human myeloid leukemic cells.
This compound (Stock) 100 mg/mL in DMSO [2] ~155 mM; use fresh, dry DMSO. Store powder at -20°C [2].
Working Concentrations 2.5 - 50 µM [2] Range for chronic exposure & resistant clone selection.
Incubation Time 8 h, 24 h [2] Timepoints for analyzing acute apoptotic effects.
Resistance Selection Incremental (5 µM) [2] Increase concentration every 3-4 passages.
Key Metabolite TLK117 [1] Active form that inhibits GST P1-1.

Key Findings and Data

The following table summarizes quantitative data and biological observations from this compound treatment in preclinical models.

Experimental Context Observed Outcome Biological Implication
In Vitro (HL60 cells) Chronic exposure up to 50 µM led to resistant clones with elevated JNK1 and ERK1/2 activity [2]. Suggests a mechanism by which cancer cells can adapt to sustained this compound pressure.
In Vivo (Mouse Models) Stimulated lymphocyte production and bone marrow progenitor (CFU-GM) proliferation in GSTπ+/+ but not GSTπ-/- mice [2]. Confirms GST P1-1 inhibition is central to the myelostimulatory effect; provides a genetic validation of the target.
Clinical (MDS Patients) HI-Neutrophil: 42% (11/26); HI-Platelet: 50% (12/24); HI-Erythroid: 24% (9/38) [3]. Demonstrates the translational potential of this compound to improve multilineage hematopoiesis in a clinical setting.

Critical Considerations for the Assay

  • Vehicle Control: Always include a vehicle control (DMSO at the same final concentration as drug-treated groups) to account for any non-specific effects of the solvent.
  • Metabolite Activity: Be aware that the biological effects are primarily mediated by the active metabolite TLK117 [1]. The kinetics of this conversion in your specific cell culture system may influence the timing and potency of the response.
  • Cell Health Monitoring: Regularly monitor cell density, viability, and morphology throughout the experiment, especially during chronic exposure, as this compound can induce growth arrest and apoptosis in sensitive populations.
  • Mechanistic Confirmation: To directly link the observed apoptosis to the proposed mechanism, consider complementary experiments such as measuring JNK phosphorylation (a marker of activation) via Western blot or using a JNK inhibitor to see if it blocks this compound-induced cell death.

References

Ezatiostat bone marrow stimulation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Ezatiostat is a glutathione analog prodrug. Its active metabolites (TLK117 being the primary one) selectively inhibit the enzyme Glutathione S-Transferase P1-1 (GST P1-1) [1] [2]. GST P1-1 is overexpressed in many neoplasms and functions as a negative regulator of cell growth and differentiation by binding to and inhibiting key signaling kinases like c-Jun N-terminal kinase (JNK) [1] [3].

By inhibiting GST P1-1, this compound facilitates its dissociation from JNK. This releases JNK from inhibition, leading to its activation. The subsequent activation of downstream signaling pathways promotes the growth, differentiation, and maturation of hematopoietic progenitor cells, while also inducing apoptosis in some leukemic cell lines [1] [2] [3]. The following diagram illustrates this core signaling mechanism.

G This compound Activates JNK by Inhibiting GST P1-1 This compound This compound TLK117 TLK117 This compound->TLK117 Metabolized to GSTP1_Inactive GST P1-1 (Inactive Complex) TLK117->GSTP1_Inactive Binds and Inhibits JNK_Inactive JNK (Inactive, bound to GST P1-1) GSTP1_Inactive->JNK_Inactive Dissociates from JNK_Active JNK (Active) JNK_Inactive->JNK_Active Becomes Activated Outcomes Stimulation of Hematopoietic Progenitor Growth & Maturation JNK_Active->Outcomes

Key Experimental and Clinical Data

The hematopoietic stimulation effect of this compound has been demonstrated in both in vitro models and clinical trials, primarily involving patients with Myelodysplastic Syndromes (MDS) or Idiopathic Chronic Neutropenia (ICN).

Table 1: Hematologic Improvement (HI) in MDS Patients from a Phase 1-2a Clinical Trial (N=54) [2]

Lineage with Cytopenia Patients with Improvement (n) Patients Evaluable (n) HI Rate (%)
Erythroid (HI-E) 9 38 24%
Neutrophil (HI-N) 11 26 42%
Platelet (HI-P) 12 24 50%
Trilineage (in patients with trilineage cytopenias) 4 16 25%

Table 2: Common Adverse Events Associated with this compound Formulations [1] [2]

Adverse Event Intravenous (IV) Formulation Oral Formulation
Most Common AEs Infusion-related reactions Low-grade gastrointestinal events
Specific Events Back pain, chills, flushing, bone pain Nausea (65%), Diarrhea (43%), Vomiting (31%)

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Hematopoietic Progenitor Stimulation

This protocol is used to evaluate the direct impact of this compound on the growth and differentiation of human bone marrow progenitor cells [1] [3].

  • Cell Culture Setup:

    • Isolate mononuclear cells from human bone marrow samples using density gradient centrifugation.
    • Culture cells in methylcellulose-based media optimized for supporting hematopoietic colony formation.
    • Supplement media with a titrated concentration of This compound (typical range: 1-10 µM). Include vehicle-only control cultures.
  • Treatment and Incubation:

    • Plate cells in triplicate in 35-mm culture dishes.
    • Inculture cultures in a humidified incubator at 37°C with 5% CO₂ for 14 days.
  • Endpoint Analysis:

    • Colony Counting: After 14 days, score colonies types (e.g., CFU-GEMM, CFU-GM, BFU-E) under an inverted microscope based on standard morphological criteria.
    • Statistical Analysis: Compare the number and type of colonies in this compound-treated cultures versus vehicle controls to determine the level of stimulation.
Protocol 2: Clinical Dosing for Hematologic Improvement

This outlines the dosing schedules that have been evaluated in clinical trials for patients with cytopenias [1] [2] [3].

  • Oral Dosing (for MDS and ICN):

    • Formulation: this compound hydrochloride tablets.
    • Dose: Ranges from 2000 mg to 3000 mg per day, administered orally.
    • Schedule: Given daily for 14 or 21 days, followed by a 7-day rest period.
    • Cycle Length: 21 or 28-day cycles. Patients can continue treatment until disease progression or unacceptable toxicity [1] [3].
  • Intravenous Dosing (Historical, for MDS):

    • Formulation: Liposomal this compound hydrochloride for injection.
    • Dose: 600 mg/m².
    • Schedule: Administered as a 60-minute intravenous infusion daily for 3 to 5 consecutive days.
    • Cycle Length: 21-day cycles [2].

Critical Considerations for Experimental Design

  • Contradictory Effects: Be aware that while this compound promotes apoptosis in some human leukemia cell lines, chronic exposure in other in vitro models has been observed to potentially potentiate the growth of neoplastic cells. The context of the cellular model is critical [1].
  • Safety Profile: The adverse event profile is formulation-dependent. The oral formulation is associated with manageable gastrointestinal toxicity, while the IV formulation is linked with acute, generally mild, infusion-related reactions [1] [2].
  • Combination Potential: Preclinical data suggests this compound can revert the multidrug resistance phenotype in vitro, indicating a potential role for combination therapy approaches [1].

Conclusion

This compound represents a novel class of hematopoietic stimulant with a unique mechanism of action targeting the GST P1-1/JNK signaling axis. The provided protocols and data offer a foundation for researchers to further investigate its potential in treating cytopenias and explore its applications in new therapeutic contexts.

References

Comprehensive Application Notes and Protocols: Ezatiostat in Combination with Lenalidomide for Non-Deletion (5q) Myelodysplastic Syndromes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Myelodysplastic Syndromes (MDS) represent a heterogeneous group of clonal hematopoietic stem cell disorders characterized by peripheral blood cytopenias, ineffective hematopoiesis, and a variable risk of progression to acute myeloid leukemia (AML). The pathophysiological complexity of MDS presents significant therapeutic challenges, particularly for patients with non-deletion (5q) lower-risk disease who have limited treatment options. Ezatiostat hydrochloride (Telintra), a glutathione S-transferase P1-1 (GST P1-1) inhibitor, represents a novel targeted approach for treating cytopenias associated with International Prognostic Scoring System (IPSS) Low or Intermediate-1 risk MDS. The scientific rationale for combining this compound with lenalidomide stems from their complementary mechanisms of action: this compound promotes the maturation of hematopoietic progenitors while inducing apoptosis in cancer cells, and lenalidomide exhibits immunomodulatory effects with demonstrated activity in MDS.

The clinical development of this combination therapy specifically addresses the unmet need in non-del(5q) MDS patients, where lenalidomide monotherapy has shown limited efficacy compared to its remarkable activity in del(5q) MDS. Preclinical data suggest that this compound does not exhibit myelosuppressive effects and may potentially act as a cytoprotective agent when combined with lenalidomide, which is known to have significant myelotoxicity. Furthermore, clinical observations from phase 2 studies of single-agent this compound demonstrated a higher transfusion independence rate (40%) in the subset of patients previously treated with lenalidomide, providing a strong rationale for formal evaluation of this combination [1].

Clinical Evidence Summary

Efficacy Findings from Phase I Clinical Trial

A phase I dose-ranging study evaluated the safety and efficacy of this compound in combination with lenalidomide in 19 patients with non-del(5q) low to intermediate-1 risk MDS. The multilineage responses observed in this trial demonstrated the hematopoietic stimulatory effects of this combination approach. This compound was administered at two dose levels (2000 mg or 2500 mg/day) in combination with 10 mg of lenalidomide on days 1–21 of a 28-day cycle [1] [2].

Table 1: Hematologic Improvement Responses by Lineage and Dose Group

Response Category 2000 mg/10 mg Dose Group 2500 mg/10 mg Dose Group Overall Response
HI-Erythroid (HI-E) 4/10 patients (40%) 1/4 patients (25%) 5/14 patients (36%)
HI-Platelet (HI-P) 3/5 patients (60%) Not reported 3/5 patients (60%)
RBC Transfusion Independence 3/7 patients (43%) Not specified 3/7 patients (43%)
Trilineage Response 1/3 patients (33%) 0 patients 1/3 patients (33%)

The dose-dependent response pattern observed in this study led researchers to recommend the 2000 mg/10 mg dose combination for future clinical development. Notably, all multilineage responses were observed at this lower dose level, suggesting that maximum tolerated dose may not correlate with optimal biological activity for this combination [1]. Importantly, the trial included one patient for whom prior lenalidomide monotherapy had been ineffective, yet this patient achieved RBC transfusion independence with the combination therapy, indicating that this compound may overcome resistance to lenalidomide in some cases [1] [3].

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile with no unexpected toxicities reported. The incidence and severity of adverse events were consistent with that expected for each drug alone, suggesting no significant pharmacokinetic interactions or synergistic toxicities [1] [2].

Table 2: Adverse Event Profile of this compound in Combination with Lenalidomide

Adverse Event Type Most Common Events Grade (NCI CTCAE v3.0) Attribution
Non-hematologic Fatigue, anorexia, nausea, diarrhea, vomiting Mostly Grade 1 & 2 Related to this compound
Hematologic Thrombocytopenia, neutropenia, anemia Grade 3 & 4 Related to lenalidomide
Infusion-related Back pain, chills, flushing, bone pain (IV formulation) Grade 1 & 2 Related to liposomal vehicle

The gastrointestinal adverse events associated with oral this compound were generally low-grade and manageable, with nausea (65% of patients), diarrhea (43%), vomiting (31%), constipation (13%), and abdominal pain (9%) reported in phase I studies of the monotherapy [4]. The hematologic toxicities observed were consistent with the known safety profile of lenalidomide in MDS patients and were manageable with standard supportive care measures [1].

Detailed Methodology and Experimental Protocols

Treatment Protocol and Dosage
  • Drug Formulations: this compound is formulated as 500 mg tablets containing this compound hydrochloride with excipients including mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry Clear. Lenalidomide is commercially available in multiple strength capsules [1].

  • Dosing Schedule: The recommended phase 2 dose established from the phase 1 study is This compound 2000 mg total daily (administered as 1000 mg orally twice daily) in combination with lenalidomide 10 mg orally once daily on days 1–21 of a 28-day treatment cycle [1] [5].

  • Treatment Duration: Patients should continue treatment until MDS disease progression, lack of MDS response (defined as lack of hematologic improvement after 2 cycles), unacceptable toxicities, or patient withdrawal from treatment. Dose modifications may be implemented based on tolerance, with the this compound dose reducible to 1500 mg daily for persistent Grade 2 or higher gastrointestinal toxicity [1].

Patient Selection Criteria
  • Inclusion Criteria: Patients aged ≥18 years with histologically confirmed diagnosis of non-del(5q) MDS; Low or Intermediate-1 risk by IPSS; WHO classification subtypes including RA, RARS, RCMD, RCMD-RS, RAEB-I (with <10% marrow blasts), MDS-U, and MDS/MPN-U without leukocytosis; ECOG performance status of 0 or 1; adequate hepatic and renal function [1].

  • Exclusion Criteria: Patients with deletion 5q abnormality; prior allogeneic bone marrow transplantation; history of IPSS higher-risk MDS or AML; proliferative CMML; use of oral corticosteroids at doses >10 mg daily; active infection requiring intravenous antibiotics; hepatitis B/C or HIV infection [1].

  • Prior Therapy Considerations: A 4-week washout period is required for growth factors and all prior MDS treatments before study enrollment. The combination may be particularly suitable for patients who have failed prior lenalidomide monotherapy, as evidence suggests potential efficacy in this population [1].

Response Assessment Methodology
  • Assessment Timeline: Hematologic response assessments should be conducted every two cycles (8 weeks) using IWG 2006 criteria. Physical examination and laboratory assessments (CBC with differential and serum chemistry profile) should be performed on day 1 of each treatment cycle [1].

  • Transfusion Requirements: Document RBC transfusion requirements during the preceding 8-week baseline period and throughout treatment. RBC transfusion independence is defined as freedom from transfusions during any consecutive 56-day period post-baseline [1].

  • Hematologic Improvement Criteria:

    • HI-Erythroid: Hemoglobin increase by ≥1.5 g/dL in patients with pre-treatment Hgb <11 g/dL; or reduction in transfusion requirements by ≥4 RBC units/8 weeks compared to pre-treatment.
    • HI-Platelet: Absolute increase of ≥30×10⁹/L for patients starting with >20×10⁹/L; or increase from <20×10⁹/L to >20×10⁹/L with ≥100% increase.
    • HI-Neutrophil: At least 100% increase and absolute increase >0.5×10⁹/L [1] [6].

Mechanistic Insights and Signaling Pathways

Molecular Mechanisms of Action

The therapeutic activity of this compound in MDS involves a sophisticated molecular mechanism centered on its interaction with GST P1-1. This compound is metabolized to TLK117, which selectively binds to and inhibits GST P1-1, an enzyme that is overexpressed in many human cancers and functions as a negative regulator of cellular growth and differentiation [4]. GST P1-1 normally binds to and inhibits Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. TLK117 facilitates the dissociation of GST P1-1 from JNK, leading to JNK activation and subsequent promotion of growth and maturation of hematopoietic progenitors [7] [4].

The complementary mechanisms of this compound and lenalidomide create a rational therapeutic combination. While this compound directly stimulates hematopoietic differentiation through JNK activation, lenalidomide exhibits multiple mechanisms of action including modulation of cytokine production, inhibition of angiogenesis, immunomodulatory effects, and in del(5q) MDS, direct targeting of the haploinsufficient phenotype through effects on genes such as RPS14, miRNA-145, miRNA-146a, and SPARC [8]. In non-del(5q) MDS, lenalidomide's activity is less pronounced but may still enhance erythropoiesis through modulation of the bone marrow microenvironment [8].

G This compound This compound TLK117 TLK117 This compound->TLK117 Metabolized to GSTP1_1 GSTP1_1 TLK117->GSTP1_1 Inhibits JNK JNK GSTP1_1->JNK Inhibits JNK_p JNK_p JNK->JNK_p Activated cJUN cJUN JNK_p->cJUN Phosphorylates cJUN_p cJUN_p cJUN->cJUN_p Hematopoietic Hematopoietic cJUN_p->Hematopoietic Stimulates Apoptosis Apoptosis cJUN_p->Apoptosis Induces in malignant cells Erythroid Erythroid Hematopoietic->Erythroid Synergistic effect Lenalidomide Lenalidomide Haploinsufficient Haploinsufficient Lenalidomide->Haploinsufficient Targets Haploinsufficient->Erythroid Improves

Diagram 1: Molecular mechanisms of this compound and lenalidomide combination therapy in MDS. This compound metabolites inhibit GST P1-1, activating JNK/c-JUN signaling to stimulate hematopoiesis and induce apoptosis in malignant cells. Lenalidomide targets haploinsufficient genes in MDS pathogenesis, complementing this compound's activity.

Pathway Activation and Cellular Effects

The JNK/c-JUN pathway activation by this compound has dual consequences in the context of MDS. In normal hematopoietic progenitor cells, it promotes proliferation and maturation along multiple lineages, addressing the cytopenias that characterize MDS. Simultaneously, in malignant cells, it activates caspase-dependent apoptotic pathways and increases reactive oxygen species, potentially inhibiting the emergence of malignant clones [1] [6]. This dual functionality makes this compound particularly well-suited for MDS treatment, where both stimulation of normal hematopoiesis and suppression of the abnormal clone are desired therapeutic outcomes.

The immunomodulatory effects of lenalidomide complement this mechanism by modifying the bone marrow microenvironment to support more effective hematopoiesis. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to the ineffective hematopoiesis in MDS, while enhancing the activity of natural killer cells and other immune effectors [8]. The combination of this compound's direct hematopoietic stimulatory effects with lenalidomide's immunomodulatory actions creates a multi-targeted approach to addressing the complex pathophysiology of MDS.

Diagram 2: Complementary mechanisms of this compound and lenalidomide demonstrating how their distinct pathways converge to improve hematopoiesis in MDS.

Predictive Biomarkers and Response Signatures

Gene Expression Profiling for Response Prediction

Research has identified potential molecular predictors of response to this compound therapy through gene expression profiling of bone marrow mononuclear cells from MDS patients. A study analyzing pre-therapy samples from 30 patients (9 responders and 21 non-responders) treated with this compound identified a distinctive gene expression signature that differentiated responders from non-responders [6].

The response profile was characterized by under-expression of genes comprising the JNK/c-JUN molecular pathway in patients who responded to this compound, while non-responders showed over-expression of these pathway genes. This finding is particularly noteworthy as it suggests that both the biology of the disease and the molecular mechanism of action of the drug are positively correlated, providing a potential biomarker for patient selection [6]. The analysis also revealed that the this compound response profile contains two miRNAs that regulate expression of genes known to be implicated in MDS disease pathology, offering additional potential biomarkers for treatment selection.

Implications for Clinical Development

The identification of predictive biomarkers for this compound response has significant implications for the clinical development of this agent and its combination with lenalidomide. The ability to identify patients most likely to respond to this compound before therapy initiation would represent a significant advancement in personalized medicine for MDS, potentially improving response rates and reducing unnecessary treatment in patients unlikely to benefit [6].

The heterogeneous nature of MDS has historically complicated treatment selection, with clinicians relying primarily on clinical parameters such as IPSS score and cytogenetic findings rather than specific biological markers. The development of a validated predictive signature for this compound response could enable more targeted use of this agent, particularly in combination with lenalidomide, potentially expanding the population of non-del(5q) MDS patients who can derive meaningful clinical benefit from lenalidomide-containing regimens [1] [6].

References

Ezatiostat solubility DMSO ethanol stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Stock Solution Preparation

The table below summarizes the solubility data for Ezatiostat in DMSO and Ethanol, as reported by multiple suppliers. This information is crucial for preparing concentrated stock solutions.

Solvent Reported Solubility Source / Catalog No. Molecular Weight (g/mol)
DMSO 100 mg/mL (155.35 mM) [1] Selleckchem 643.67 [1]
>50 mg/mL (94.4 mM) [2] TargetMol (T5097) 529.65 [2]
100 mg/mL (188.80 mM) [3] MedChemExpress (HY-13634A) 529.65 [3]
80 mg/mL [4] AbMole (M2557) 529.65 [4]
Ethanol 15 - 25 mg/mL [1] Selleckchem 643.67 [1]
20 mg/mL (37.76 mM) [2] TargetMol (T5097) 529.65 [2]
≥ 100 mg/mL (188.80 mM) [3] MedChemExpress (HY-13634A) 529.65 [3]
80 mg/mL [4] AbMole (M2557) 529.65 [4]

Note on Molecular Weight: A key discrepancy exists in the provided data. One source lists the molecular weight as 643.67 g/mol [1], while others report 529.65 g/mol [2] [3] [4]. This is likely because this compound is often handled as a salt (e.g., hydrochloride). The difference significantly affects molarity calculations.

  • For accurate molar concentrations, confirm the salt form of your specific batch and use the appropriate molecular weight for your calculations.

Experimental Protocol: Preparing a 100 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM this compound stock solution in DMSO, a common starting point for in vitro assays.

Principle A concentrated stock solution allows for precise, low-volume aliquoting into cell culture or biochemical assays, ensuring consistent drug exposure across experiments while keeping the final concentration of DMSO low enough to be non-toxic to cells (typically below 0.1-1.0%).

Materials

  • This compound powder
  • Anhydrous DMSO (freshly opened is best, as it is hygroscopic) [1] [3]
  • Analytical balance
  • Sterile tube (e.g., 1.5 mL or 15 mL conical tube)
  • Vortex mixer
  • Sonication bath (optional, to aid dissolution)
  • Piper and sterile tips

Workflow The following diagram illustrates the stock solution preparation process.

Start Start Preparation Step1 Weigh this compound Powder (Use appropriate MW for calculation) Start->Step1 Step2 Add Anhydrous DMSO (Use fresh solvent) Step1->Step2 Step3 Vortex Mixture (Until powder is fully dispersed) Step2->Step3 Step4 Sonicate if Necessary (To ensure complete dissolution) Step3->Step4 Step5 Aliquot and Store (-20°C or -80°C, sealed, dry) Step4->Step5

Procedure

  • Calculate Mass: Determine the mass of this compound required. For example, to make 1 mL of a 100 mM solution:
    • Using MW = 529.65 g/mol (free base): Mass = (0.1 mol/L) × (0.001 L) × (529.65 g/mol) = 52.97 mg.
    • Using MW = 643.67 g/mol (salt form): Mass = (0.1 mol/L) × (0.001 L) × (643.67 g/mol) = 64.37 mg.
  • Weigh Powder: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.
  • Add Solvent: Add the required volume of anhydrous DMSO to achieve a final volume of 1 mL. For instance, add ~900 µL first, then adjust to 1 mL after the powder is dissolved.
  • Dissolve: Vortex the mixture vigorously for 1-2 minutes until the powder is fully dispersed and dissolved. If any particles remain, briefly sonicate the tube in a sonication water bath for a few minutes. Avoid excessive heating.
  • Aliquot and Store: Once a clear solution is obtained, immediately aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in a sealed container protected from moisture [2] [3].

Critical Considerations for Researchers

  • Solvent Quality: Hygroscopic DMSO can absorb water from the atmosphere over time, which may reduce the solubility of this compound and lead to precipitation. Always use a fresh, sealed bottle for stock solution preparation [1] [3].
  • Storage and Stability: For long-term stability, store stock solutions at -20°C or -80°C in a sealed container away from moisture. The powder should also be stored dry and sealed at -20°C [2] [3]. The provided shelf life is typically 3 years for powder, 6 months to 1 year for solutions in DMSO at -80°C [3].
  • In Vitro Formulation: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to your cell line (commonly <0.5%). Always include a vehicle control with the same concentration of DMSO in your experiments.
  • Safety Disclaimer: this compound and the solvents used are for research purposes only. Please consult all relevant Safety Data Sheets (MSDS) and adhere to your institution's safety protocols when handling these chemicals.

References

Ezatiostat in vivo animal model myelostimulant activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Ezatiostat is a glutathione analog prodrug that acts as an inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many cancers and known to suppress Jun-N-terminal kinase (JNK) activity [1] [2]. The proposed mechanism for its myelostimulant effect is illustrated below:

G This compound This compound GSTP1 GSTP1 This compound->GSTP1  Inhibits JNK JNK GSTP1->JNK  Suppresses JNK Phosphorylation JNK Phosphorylation JNK->JNK Phosphorylation  Activates Myeloid Progenitor\nProliferation &\nDifferentiation Myeloid Progenitor Proliferation & Differentiation JNK Phosphorylation->Myeloid Progenitor\nProliferation &\nDifferentiation

Detailed In Vivo Animal Model Protocol

The following protocol is summarized from studies investigating this compound's myelostimulant activity in a mouse model [2].

1. Objective: To evaluate the in vivo myelostimulant effect of this compound (TLK199) on myeloid progenitor cell proliferation in mice.

2. Experimental Animals:

  • Strain: Not specified in available sources, but requires both wild-type and GST P1-1 knockout models.
  • Groups: At least two experimental groups:
    • Group 1 (Control): Wild-type (GSTP1+/+) mice administered vehicle.
    • Group 2 (Experimental): Wild-type (GSTP1+/+) mice administered this compound.
    • Group 3 (Knockout Control): GST P1-1 null (GSTP1-/-) mice administered this compound (to confirm mechanism specificity).
  • Housing: Standard laboratory conditions with ad libitum access to food and water.

3. Test Article and Formulation:

  • Compound: this compound (TLK199).
  • Formulation: Details for in vivo dosing not fully specified in available results. Solubility data suggests stock solutions can be prepared in DMSO and further diluted in co-solvent mixtures like PEG300, Tween-80, and saline for administration [2].

4. Dosage and Administration:

  • Route of Administration: Intraperitoneal (IP) or Intravenous (IV) injection. The exact route used in the foundational study is not detailed in the provided excerpts.
  • Dosage: The specific dosage(s) used in the mouse model is not provided in the available sources. Dosing should be based on literature from preclinical efficacy studies.
  • Dosing Schedule: Once daily for a duration determined by the study endpoint (e.g., 5-10 days).

5. Experimental Procedures and Timeline:

G Day -7 Day -7 to -1 Acclimatization Day 0 Day 0 Start of Dosing Day -7->Day 0 Day 1-4 Daily Dosing Day 0->Day 1-4 Day 5 Day 5 Terminal Procedure Day 1-4->Day 5 Endpoint 1 Bone Marrow Harvest Day 5->Endpoint 1 Endpoint 3 Blood Collection for CBC Day 5->Endpoint 3 Endpoint 2 CFU-GM Assay Endpoint 1->Endpoint 2

6. Key Endpoint Assays:

  • Bone Marrow Harvesting: Isolate bone marrow from femurs and tibiae by flushing with cold PBS or Iscove's Modified Dulbecco's Medium (IMDM).
  • Colony Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay:
    • Culture Medium: Use methylcellulose-based media supplemented with recombinant cytokines (e.g., GM-CSF or IL-3).
    • Plating: Plate isolated bone marrow mononuclear cells in semi-solid media.
    • Incubation: Culture plates at 37°C with 5% CO2 for 7-14 days.
    • Quantification: Score colonies (typically >40 cells) under an inverted microscope. CFU-GM is the primary readout for myelostimulant activity.
  • Complete Blood Count (CBC): Analyze peripheral blood samples to monitor changes in circulating lymphocyte and myeloid cell counts.

Summary of Key In Vivo Findings

The table below summarizes quantitative results from the animal model study [2].

Table 1: In Vivo Myelostimulant Activity of this compound in Mice

Parameter GSTP1+/+ Mice (Vehicle) GSTP1+/+ Mice (this compound) GSTP1-/- Mice (this compound)
Myeloid Progenitor (CFU-GM) Proliferation Baseline level Increased No significant change
Lymphocyte Generation Baseline level Increased No significant change
Mechanism Confirmation Activity present Activity absent

Application Notes for Researchers

  • Mechanism-Specific Model: The activity of this compound is critically dependent on the presence of the GST P1-1 enzyme. Using GSTP1-/- mice is essential as a control to confirm that the observed effects are on-target and not due to non-specific stimulation [2].
  • From Mouse to Human: The myelostimulant activity observed in this preclinical model translated to clinical findings. In human trials, this compound treatment led to hematologic improvement (HI) in patients with Myelodysplastic Syndrome (MDS), including HI-Erythroid (24%), HI-Neutrophil (42%), and HI-Platelet (50%) [1].
  • Clinical Correlation: A remarkable case report described a patient with MDS who experienced a sustained trilineage hematologic response (improvement in red blood cells, white blood cells, and platelets) for over a year after only a very brief exposure to oral this compound, underscoring its potent biological activity [3].

Recommendations for Further Research

The available information on the specific in vivo protocol is limited. To build upon this foundational work, I suggest you:

  • Consult Later Studies: Search for more recent review articles or preclinical studies on this compound that might contain more detailed methodology.
  • Explore Analogues: Investigate research on its primary active metabolite, TLK117 (CAS 152684-53-2), which may be referenced in later publications [2].
  • Refine the Model: Modern studies could focus on combining this compound with chemotherapy in animal models to explore its potential to ameliorate treatment-induced cytopenias.

References

Ezatiostat dose escalation study design phase 1

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Ezatiostat is a glutathione analog and a selective inhibitor of Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many cancers and involved in cellular growth regulation [1] [2].

  • Target Inhibition: The primary active metabolite of this compound, TLK117, binds with high affinity to GST P1-1 [3].
  • JNK Activation: GST P1-1 normally binds to and inhibits c-Jun N-terminal kinase (JNK), a key regulator of proliferation, differentiation, and apoptosis. Inhibition of GST P1-1 by this compound facilitates its dissociation from JNK, leading to JNK activation [1] [2].
  • Cellular Effect: The activation of JNK and subsequent downstream signaling pathways promotes the growth and maturation of hematopoietic progenitors, overcoming the ineffective hematopoiesis characteristic of MDS [1] [3]. Preclinical data also indicates that this compound can trigger apoptosis in human leukemia cell lines [1].

The diagram below illustrates this signaling pathway.

G This compound activates JNK to promote hematopoiesis. This compound This compound (TLK199) TLK117 Active Metabolite (TLK117) This compound->TLK117 Metabolized to GSTP GST P1-1 (Inactive Complex) TLK117->GSTP Inhibits JNK JNK (Activated) GSTP->JNK Releases Hematopoiesis Promotion of Hematopoietic Progenitor Growth & Maturation JNK->Hematopoiesis Stimulates

Clinical Trial Designs and Outcomes

Phase 1-2a testing of this compound for MDS was conducted using two different formulations: intravenous liposomes and oral tablets.

Intravenous (IV) Formulation Study

A multicenter, open-label, multidose-escalation study was conducted in patients with all French-American-British (FAB) types of MDS [1].

  • Objective: Primary objectives were to evaluate safety, define the maximum tolerated dose (MTD) or optimal biologic dose (OBD), and characterize the pharmacokinetic profile [1].
  • Dosing Schedule: this compound HCl liposomes were administered intravenously over 60 minutes on Days 1-5 of a 14-day cycle. Dosing continued until disease progression or unacceptable toxicity [1].
  • Dose Escalation: The study employed a standard 3+3 design with five planned dose levels: 50, 100, 200, 400, and 600 mg/m² [1]. A minimum of three patients were enrolled at each level, with escalation proceeding if no more than one of six patients experienced a dose-limiting toxicity (DLT).
Oral Formulation Study

A subsequent phase 1 multicenter dose-escalation study evaluated the safety and pharmacokinetics of this compound tablets [4].

  • Dosing Schedule: this compound tablets were administered in divided doses on Days 1-7 of a 21-day cycle, for a maximum of eight cycles [4].
  • Dose Escalation: This study tested ten dose levels, ranging from 200 mg to 6000 mg total per cycle [4]. No DLTs were observed, even at the highest dose [4].

The table below summarizes the core design of these two studies.

Parameter Intravenous (Liposomal) Study [1] Oral (Tablet) Study [4]
ClinicalTrials.gov ID NCT00035867 NCT00280631
Treatment Cycle 14 days 21 days
Dosing Days per Cycle Days 1-5 Days 1-7
Number of Dose Levels 5 10
Dose Range 50 - 600 mg/m² 200 - 6000 mg (total dose)
Primary Endpoints MTD/OBD, Safety, Pharmacokinetics Safety, Pharmacokinetics
Hematologic Improvement (HI) Rates

Trilineage responses were observed in a subset of patients. The table below summarizes hematologic improvement rates based on the IV study, as defined by the MDS International Working Group (IWG) 2000 criteria [1].

Lineage Patient Population HI Response Rate
Erythroid (HI-E) 38 patients with anemia 9/38 (24%)
Neutrophil (HI-N) 26 patients with neutropenia 11/26 (42%)
Platelet (HI-P) 24 patients with thrombocytopenia 12/24 (50%)
Trilineage 16 patients with trilineage cytopenia 4/16 (25%)

In the oral formulation study, 17 HI responses were observed across all dose levels, with 11 responses occurring at the higher doses (4000 to 6000 mg) [4].

Detailed Experimental Protocol

This protocol outlines the key procedures for a phase 1 dose escalation study of oral this compound, based on the published trial [4].

Patient Population
  • Key Inclusion Criteria:
    • Adults ≥18 years with histologically confirmed primary MDS (all FAB subtypes).
    • Low to Intermediate-2 risk by International Prognostic Scoring System (IPSS).
    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
    • Adequate hepatic and renal function.
  • Key Exclusion Criteria:
    • Eligible for allogeneic bone marrow transplantation.
    • Chemotherapy, radiotherapy, or immunotherapy within 2 weeks of study entry.
    • Active infection requiring antibiotics [1].
Pre-Study Procedures
  • Screening: Obtain written informed consent. Perform full medical history, physical examination, ECOG status assessment, 12-lead ECG, and imaging studies as required.
  • Baseline Labs: Complete blood count (CBC) with differential, comprehensive metabolic panel, serum erythropoietin level, and pregnancy test for women of childbearing potential.
  • Disease Assessment: Bone marrow aspirate and biopsy with cytogenetic analysis.
Dosing and Dose Escalation
  • Drug Administration: this compound hydrochloride tablets are administered orally in divided doses on Days 1 to 7 of each 21-day cycle [4].
  • Dose Escalation Scheme: A modified 3+3 design is used.
    • Dose-Limiting Toxicity (DLT) Definition: Any treatment-related grade 3 or 4 non-hematologic toxicity during the first treatment cycle, or grade 4 hematologic toxicity complicated by infection, severe hemorrhage, or persisting >4 weeks [1].
    • Escalation Rule: If 0 of 3 or 1 of 6 patients experience a DLT at a given dose level, proceed to the next level.
    • MTD Definition: The highest dose level at which no more than 1 of 6 patients experiences a DLT [1].
  • Dose Levels: The protocol includes ten dose levels, from 200 mg to 6000 mg total per cycle, as shown in the workflow below [4].

G Dose escalation and patient management workflow. Start Patient Enrollment & Screening Cycle Treatment Cycle (21 days) This compound PO, Days 1-7 Start->Cycle Assess Cycle 1 DLT Assessment (Hematologic & Non-hematologic Toxicity) Cycle->Assess Decision DLT Observed? (Per 3+3 design rules) Assess->Decision Escalate Dose Escalation Proceed to Next Level Decision->Escalate No DLT MTD Define MTD (Maximum Tolerated Dose) Decision->MTD ≥2 DLTs in 3-6 patients Escalate->Cycle Next Cohort

Assessments During Study
  • Safety Monitoring: Weekly CBC and metabolic panel during Cycle 1, then before each subsequent cycle. Record all adverse events using NCI CTCAE v2.0 (or current version) [1].
  • Efficacy Assessment: HI responses are evaluated using IWG 2000 criteria [1]. Transfusion requirements are recorded. Bone marrow aspirate and cytogenetics are repeated every 3-4 cycles or as clinically indicated.
  • Pharmacokinetic (PK) Sampling: Collect plasma samples at predetermined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 of Cycle 1) to measure levels of this compound and its active metabolites (TLK236, TLK117) [1] [4].

Discussion and Future Directions

The phase 1 studies established a favorable safety profile for this compound. The most common adverse events for the IV formulation were grade 1/2 infusion-related reactions (e.g., chills, back pain, flushing) [1]. The oral formulation primarily caused low-grade gastrointestinal events (e.g., nausea, diarrhea, vomiting) [3] [4]. The concentration of active metabolites increased proportionally with the dose, indicating predictable pharmacokinetics [1] [4].

The observed multilineage hematologic responses are clinically significant, as they were accompanied by reduced transfusion requirements and improved bone marrow cellularity [1]. This compound represents a novel therapeutic approach for MDS by targeting the differentiation block in hematopoiesis rather than being directly cytotoxic.

Future clinical development should focus on:

  • Combination Therapies: Exploring this compound with other active agents in MDS, such as hypomethylating agents or lenalidomide, given its unique mechanism [3].
  • Biomarker Identification: Validating potential biomarkers, such as GST P1-1 expression levels or specific mutational profiles (e.g., SF3B1), to identify patient subsets most likely to benefit [5].

References

Comprehensive Application Notes & Protocols: Assessment of Hematologic Improvement with Ezatiostat in Myelodysplastic Syndromes Using IWG Response Criteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ezatiostat and Its Mechanism of Action

This compound hydrochloride (Telintra, TLK199) is a novel glutathione S-transferase P1-1 (GST P1-1) inhibitor in clinical development for the treatment of cytopenias associated with myelodysplastic syndromes (MDS). As a synthetic tripeptide analog of glutathione, this compound exerts its therapeutic effects through indirect activation of Jun-N-terminal kinase (JNK), a key regulator of cellular proliferation, differentiation, and apoptosis. The drug is metabolized to TLK117, which selectively binds to GST P1-1 with high affinity, facilitating its dissociation from JNK and leading to JNK activation through phosphorylation. This mechanism subsequently promotes the growth and maturation of hematopoietic progenitors while simultaneously promoting apoptosis in human leukemia blast cells [1] [2].

The dual mechanism of action of this compound addresses the fundamental pathophysiology of MDS, which is characterized by ineffective hematopoiesis and peripheral cytopenias. GST P1-1 serves as a negative regulator of JNK, and its inhibition by this compound overcomes the differentiation block in myeloid precursors, promoting multilineage hematologic improvement. This unique mechanism distinguishes this compound from other available MDS therapies such as hypomethylating agents and immunomodulatory drugs, positioning it as a promising therapeutic option for patients with low to intermediate-1 risk MDS who have failed or are ineligible for first-line therapies [1] [3].

Clinical Efficacy and Hematologic Improvement Rates

Phase 1-2a Clinical Trial Results

The initial phase 1-2a multicenter, dose-escalation study evaluated intravenous this compound in 54 patients with histologically confirmed MDS across all French-American-British (FAB) classification types. In this study, this compound was administered at five dose levels (50, 100, 200, 400, and 600 mg/m²) intravenously on days 1-5 of a 14-day cycle. The hematologic improvement rates observed in this trial demonstrated the multilineage activity of this compound [1]:

  • HI-Erythroid (HI-E) was observed in 9 of 38 evaluable patients (24%)
  • HI-Neutrophil (HI-N) was observed in 11 of 26 evaluable patients (42%)
  • HI-Platelet (HI-P) was observed in 12 of 24 evaluable patients (50%)
  • Trilineage responses were observed in 4 of 16 patients (25%) with trilineage cytopenia

These responses were accompanied by improvement in clinical symptoms, reductions in transfusion requirements, and enhancement in bone marrow maturation and cellularity. The safety profile was characterized primarily by grade 1-2 adverse events related to acute infusional hypersensitivity reactions, including chills, back pain, flushing, and nausea [1].

Subsequent Clinical Trials with Oral Formulation

Based on the promising activity observed with the intravenous formulation, an oral formulation of this compound was developed and evaluated in subsequent clinical trials. A phase 2 study of oral this compound in 89 heavily pretreated patients with lower-risk MDS demonstrated that 29% of RBC transfusion-dependent patients had transfusion reduction, with 11% achieving transfusion independence. The median duration of response was 34 weeks, and multilineage responses were observed. Higher responses to this compound were noted in subsets of patients previously treated with lenalidomide, suggesting a potential role for combination therapy [2].

Table 1: Summary of Hematologic Improvement Rates with this compound in Clinical Trials

Study Patient Population HI-Erythroid HI-Neutrophil HI-Platelet Trilineage Response
Phase 1-2a IV (n=54) [1] All FAB MDS types 9/38 (24%) 11/26 (42%) 12/24 (50%) 4/16 (25%)
Phase 2 Oral (n=89) [2] Heavily pretreated LR-MDS 29% (transfusion reduction) Not specified Not specified Observed
Combination with Lenalidomide (n=19) [4] Non-del(5q) LR-MDS 5/14 (36%) Not specified 3/5 (60%) 1/3 (33%)

Detailed Experimental Protocols for Response Assessment

Patient Selection and Eligibility Criteria

For studies evaluating this compound in MDS, the following inclusion criteria are typically applied:

  • Patients aged ≥18 years with histologically confirmed diagnosis of primary MDS
  • Low or Intermediate-1 risk by International Prognostic Scoring System (IPSS)
  • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2
  • Adequate hepatic and renal function (bilirubin ≤1.5× ULN, AST/ALT ≤2.5× ULN, creatinine ≤2.0 mg/dL)
  • Patients must have transfusion-dependent anemia or significant cytopenias defined as:
    • Hemoglobin <10 g/dL or RBC transfusion dependence (≥2 units/8 weeks)
    • Absolute neutrophil count (ANC) <1.8×10⁹/L
    • Platelets <100×10⁹/L
  • Washout period of at least 4 weeks since prior MDS therapies (growth factors, lenalidomide, hypomethylating agents)

Exclusion criteria typically include:

  • History of allergy to eggs (for IV liposomal formulation)
  • IPSS High-risk MDS or acute myeloid leukemia (AML) with >30% blasts
  • Uncontrolled intercurrent illness including active infection
  • Prior allogeneic bone marrow transplantation
  • Proliferative chronic myelomonocytic leukemia (WBC >12×10⁹/L) [1] [4]
Treatment Administration Protocols

Intravenous formulation:

  • This compound hydrochloride liposomes for injection supplied as sterile, white lyophilized powder
  • Reconstitute with 0.9% Sodium Chloride for Injection
  • Administer as constant rate infusion over 60 minutes
  • Recommended phase 2 dose: 600 mg/m² IV on days 1-5 of a 21-day cycle [1]

Oral formulation:

  • This compound hydrochloride supplied as 500 mg tablets
  • Recommended dose: 2000 mg daily (1000 mg twice daily) for 21 days of a 28-day cycle
  • Alternative schedule: 1500 mg twice daily for 2 weeks followed by 1-week rest in 3-week cycles
  • Should be administered on an empty stomach with water [2] [4]
Assessment of Hematologic Improvement Using IWG Criteria

The International Working Group (IWG) 2006 criteria are used to assess hematologic improvement in MDS clinical trials. The following detailed protocols should be implemented for accurate response assessment:

Erythroid Response (HI-E):

  • Major response: Hemoglobin increase by ≥1.5 g/dL in patients with baseline hemoglobin <11 g/dL
  • Relevant response: Reduction in RBC transfusion requirements by ≥50% in transfusion-dependent patients (baseline: ≥4 units/8 weeks)
  • Transfusion independence: Elimination of all RBC transfusions for ≥8 weeks in previously transfusion-dependent patients
  • Assessments should be performed at baseline and every 4 weeks during treatment

Platelet Response (HI-P):

  • Major response: Absolute increase of ≥30×10⁹/L in patients with baseline platelets <100×10⁹/L
  • Relevant response: Increase from <20×10⁹/L to >20×10⁹/L and by at least 100%
  • Assessments should be performed weekly during the first two cycles, then every 4 weeks

Neutrophil Response (HI-N):

  • Major response: At least 100% increase and absolute increase of >0.5×10⁹/L in patients with baseline ANC <1.5×10⁹/L
  • Assessments should be performed weekly during the first two cycles, then every 4 weeks

Bone Marrow Assessment:

  • Bone marrow aspirate and biopsy should be performed at screening and every 12 weeks during treatment
  • Assessment should include blast percentage, cellularity, dysplasia, and ringed sideroblasts

Response Duration:

  • Response must persist for ≥8 weeks to be considered significant
  • Duration of response is measured from the time of initial response until progression [1] [5] [4]

Table 2: Laboratory Monitoring Schedule for this compound Clinical Trials

Assessment Baseline Cycle 1-2 Subsequent Cycles End of Treatment
Complete Blood Count with Differential X Weekly Day 1 of each cycle X
Serum Chemistry X Day 1 of each cycle Day 1 of each cycle X
Bone Marrow Aspirate/Biopsy X - Every 12 weeks X
RBC Transfusion Record 8-week baseline Continuous Continuous Final assessment
Physical Examination X Day 1 of each cycle Day 1 of each cycle X

Predictive Biomarkers and Response Profiling

Gene Expression Profiling for Response Prediction

Gene expression profiling of pre-therapy bone marrow aspirate mononuclear cells can help identify patients most likely to respond to this compound. The following protocol outlines the approach:

Sample Processing:

  • Collect bone marrow aspirate (5-10×10⁶ mononuclear cells) in Trizol and store at -80°C
  • Purify total RNA using Trizol (Invitrogen) according to manufacturer's protocol
  • Assess RNA quality using Agilent Bioanalyzer (RIN >7.0 required)

Microarray Analysis:

  • Analyze gene expression on Illumina HT12v4 whole genome array per manufacturer's protocol
  • Normalize data using robust multi-array average (RMA) algorithm
  • Perform quality control assessment using principal component analysis

Data Analysis:

  • Use normalized mutual information (NMI) score for gene selection associated with responder vs. non-responder phenotype
  • Apply single-sample Gene Set Enrichment Analysis (ssGSEA) to project gene profiles into pathway space
  • Analyze gene sets from Molecular Signatures Database (MSigDB) and internal databases of oncogene activation signatures

Key Predictive Signatures:

  • Patients with under-expression of JNK/c-Jun pathway genes are more likely to respond to this compound
  • Two specific miRNAs that regulate expression of genes implicated in MDS pathology have been identified in the response profile
  • The response profile reflects both disease biology and drug mechanism of action [5]

Combination Therapy with Lenalidomide

Phase 1 Combination Study Protocol

A phase 1 dose-ranging study evaluated this compound in combination with lenalidomide in 19 patients with non-deletion (5q) low to intermediate-1 risk MDS. The study design and results support the potential synergistic activity of this combination:

Dose Administration:

  • This compound: 2000 mg or 2500 mg daily (1000 mg or 1250 mg twice daily) for 21 days of 28-day cycle
  • Lenalidomide: 10 mg daily on days 1-21 of 28-day cycle

Efficacy Results:

  • In the 2000 mg/10 mg dose group, 4 of 10 evaluable patients (40%) experienced HI-E response
  • 3 of 7 (43%) RBC transfusion-dependent patients achieved transfusion independence
  • 3 of 5 (60%) thrombocytopenic patients had HI-P response
  • Bilineage responses observed in 3 of 5 (60%) patients with HI-E and HI-P
  • One of three patients (33%) with pancytopenia experienced complete trilineage response

Safety Profile:

  • No unexpected toxicities observed
  • Incidence and severity of adverse events consistent with that expected for each drug alone
  • Most common non-hematologic AEs: grade 1-2 fatigue, anorexia, nausea, diarrhea, vomiting
  • Hematologic AEs: thrombocytopenia, neutropenia, anemia attributable to lenalidomide [4]

Visualization of this compound Mechanism and Assessment

This compound Molecular Mechanism Pathway

EzatiostatMechanism This compound This compound (TLK199) Metabolism Metabolism This compound->Metabolism TLK117 TLK117 (Active Metabolite) Metabolism->TLK117 GSTP11 GST P1-1 TLK117->GSTP11 Inhibits Complex GST P1-1/JNK Complex GSTP11->Complex JNK JNK cJun c-Jun JNK->cJun Phosphorylates JNK->Complex Differentiation Hematopoietic Progenitor Differentiation cJun->Differentiation Apoptosis Leukemic Cell Apoptosis cJun->Apoptosis Complex->JNK Dissociation & Activation

Diagram 1: Molecular mechanism of this compound showing dissociation of GST P1-1 from JNK leading to hematopoietic progenitor differentiation and leukemic cell apoptosis.

Hematologic Improvement Assessment Workflow

AssessmentWorkflow Start Patient Screening Baseline Baseline Assessment (8-week period) Start->Baseline Treatment This compound Treatment Baseline->Treatment Wk1to8 Weekly Monitoring (Weeks 1-8) Treatment->Wk1to8 ResponseCheck HI Response Achieved? Wk1to8->ResponseCheck Confirm 8-week Confirmation Period ResponseCheck->Confirm Yes Modify Consider Dose Modification ResponseCheck->Modify No HIConfirmed HI Response Confirmed Confirm->HIConfirmed Continue Continue Treatment & Monitoring HIConfirmed->Continue Modify->Treatment After Evaluation

Diagram 2: Hematologic improvement assessment workflow showing monitoring schedule and response confirmation protocol.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for patients with lower-risk MDS through its unique mechanism of GST P1-1 inhibition and JNK pathway activation. The comprehensive assessment protocols outlined in these application notes provide researchers with standardized methodologies for evaluating hematologic improvement according to IWG criteria. The observed multilineage responses in clinical trials, including erythroid, neutrophil, and platelet improvements, along with transfusion independence in heavily pretreated patients, support the continued development of this compound as both monotherapy and in combination with other agents like lenalidomide.

Future research should focus on validating predictive biomarkers to identify patients most likely to benefit from this compound therapy, optimizing combination regimens, and exploring its potential in other hematologic disorders characterized by cytopenias. The favorable safety profile and oral administration route position this compound as a promising treatment option for patients who have failed first-line therapies or require long-term management of their MDS-related cytopenias.

References

managing Ezatiostat gastrointestinal side effects nausea diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat GI Side Effects: Incidence & Severity

The table below summarizes the frequency and severity of GI side effects reported in clinical trials for patients receiving oral this compound.

Side Effect Incidence (Oral this compound) Typical Severity (Grade) Incidence (Intravenous this compound)
Nausea 65% of patients [1] Mostly Grade 1 or 2 [1] [2] 15% (Grade 1) [3]
Diarrhea 43% of patients [1] Mostly Grade 1 or 2 [1] [2] 7% (Grade 1) [3]
Vomiting 31% of patients [1] Mostly Grade 1 or 2 [1] [2] Not specifically reported
Constipation 13% of patients [1] Not specified Not reported
Abdominal Pain 9% of patients [1] Not specified Not reported

Frequently Asked Questions (FAQ)

Q1: How common and severe are this compound-related GI side effects? GI events are the most frequent side effects of oral this compound, but they are typically mild to moderate (Grade 1 or 2) in severity [1] [2]. These effects are often manageable and rarely require discontinuation of treatment.

Q2: Are GI side effects different for the oral versus intravenous formulation? Yes, the profile differs. GI effects like nausea and diarrhea are more frequently reported with the oral formulation [1]. The IV formulation is more commonly associated with mild, infusion-related reactions such as back pain, chills, and flushing [1] [3].

Q3: What is the proposed mechanism behind these GI side effects? The diagram below illustrates the cellular mechanism of this compound and a hypothesized pathway for its GI side effects.

G cluster_legend Legend / Hypothesized Pathway This compound This compound (TLK199) Metabolite TLK117 (Active Metabolite) This compound->Metabolite Metabolized to GSTP1_1 GST P1-1 Metabolite->GSTP1_1 Inhibits JNK Jun-N-terminal Kinase (JNK) Metabolite->JNK Releases Inhibition GSTP1_1->JNK Normally Inhibits Cellular_Effects Cellular Effects: - Hematopoietic Progenitor  Growth & Maturation - Apoptosis in Leukemic Cells JNK->Cellular_Effects Activation GI_Side_Effects Potential GI Side Effects: - Local Irritation - Altered Cellular  Signaling in GI Tract JNK->GI_Side_Effects Hypothesized Activation in GI Tract LegendMechanism Drug/Compound LegendEnzyme Enzyme/Target LegendProcess Biological Process or Effect LegendEstablished Established Pathway LegendHypothesized Hypothesized Link (for GI Effects)

Diagram Title: this compound Mechanism of Action & Hypothesized GI Effect Pathway

As shown above, this compound is metabolized to TLK117, which inhibits GST P1-1, leading to JNK activation and hematopoietic effects [1] [3] [4]. The direct cause of GI toxicity is not fully established but may involve local irritation from direct contact of the oral drug with the GI mucosa, or JNK pathway activation in GI tract cells.

Troubleshooting Guide: Proactive Management Strategies

Here are detailed methodologies for managing GI side effects, based on clinical trial protocols.

1. Dosing and Schedule Adjustments

  • Rationale: Clinical trials tested different schedules (e.g., 2 weeks on/1 week off) to allow for recovery [1] [2].
  • Protocol: If a patient experiences ≥ Grade 2 GI toxicity, consider interrupting the dose until symptoms improve to ≤ Grade 1. The dose may then be resumed, potentially at a reduced level (e.g., a 500 mg decrease per dose) as per trial protocols [2].

2. Prophylactic and Supportive Medications

  • Rationale: Antiemetics and antidiarrheals are first-line interventions for managing symptoms.
  • Protocol: Administer antiemetics (e.g., ondansetron) 30-60 minutes before this compound to prevent nausea. For diarrhea, use antidiarrheals like loperamide after each loose stool, not exceeding the maximum daily dose.

3. Dietary and Lifestyle Modifications

  • Rationale: Supportive care can improve patient tolerance and nutritional intake.
  • Protocol: Advise patients to take this compound with food. Recommend eating small, frequent meals consisting of bland, low-fat foods (e.g., bananas, rice, toast). Ensure adequate hydration, particularly if diarrhea is present.

Experimental Protocol: Reference from Clinical Trials

For context, here is a summary of the key design elements from a phase 2 trial of oral this compound [1]:

  • Patient Population: 89 heavily pretreated patients with low to intermediate-1 risk myelodysplastic syndrome (MDS).
  • Dosing Schedules:
    • Schedule 1: 1500 mg PO twice daily for 2 weeks, followed by a 1-week rest in a 3-week cycle.
    • Schedule 2: 1000 mg PO twice daily for 3 weeks, followed by a 1-week rest in a 4-week cycle.
  • Adverse Event Monitoring: GI and other AEs were systematically collected and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE), with versions 2.0 and 3.0 cited in the trials [3] [2]. This standardized grading is essential for consistent reporting.

References

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Frequency

The table below summarizes the frequency of common infusion-related reactions observed in a phase 1-2a clinical trial of intravenous ezatiostat [1] [2].

Adverse Event Grade 1 Frequency Grade 2 Frequency Overall Notes
Back Pain 15% 2% Often mild; associated with acute infusional hypersensitivity reactions [1] [2].
Chills 11% 9% One of the most common reactions; generally low-grade [1] [2].
Flushing 19% 0% Mostly mild [1] [2].
Nausea 15% 0% Mostly mild [1] [2].
Bone Pain 6% 6% [1] [2].
Fatigue 0% 13% [1] [2].

These events were generally mild to moderate (Grade 1 or 2) in severity. The study authors noted that many of these adverse events were potentially attributable to the liposomal formulation of the intravenous drug rather than the active drug itself [3] [1].

Mechanism of Action and Reaction Context

Understanding this compound's mechanism provides context for its hematopoietic effects. The diagram below illustrates the proposed molecular pathway.

G This compound This compound TLK117 TLK117 This compound->TLK117 Metabolized to GSTP1 GST P1-1 TLK117->GSTP1 Binds to and inhibits JNK JNK (Inactive) Bound to GST P1-1 GSTP1->JNK Dissociates from JNK_Active JNK (Active) JNK->JNK_Active Released and Activated Hematopoietic_Progenitors Growth & Maturation of Hematopoietic Progenitors JNK_Active->Hematopoietic_Progenitors Promotes

As shown, the metabolites of this compound (particularly TLK117) inhibit GST P1-1, which indirectly activates JNK and promotes the growth and maturation of blood cell precursors [3]. This mechanism is distinct from the infusion reaction profile, which is likely related to the drug's physical formulation.

Management and Troubleshooting Guide

Here are answers to frequently asked questions for managing these reactions in a research setting.

What are the immediate steps for managing back pain or chills during an infusion?
  • Pause the Infusion: Immediately interrupt the this compound infusion upon onset of symptoms [1].
  • Provide Supportive Care: Clinical trials managed these events with standard supportive measures. Symptoms typically resolved with these interventions [1].
  • Consider Premedication: For recurrent reactions, consider prophylactic administration of analgesics (for pain) or antihistamines. Note that specific premedication regimens were not detailed in the available trial reports.
How do the intravenous and oral formulations compare in safety?

The adverse event profile differs significantly between formulations.

  • Intravenous: Predominantly causes acute infusion-related reactions like back pain, chills, and flushing [1] [2].
  • Oral: The most common adverse events are low-grade gastrointestinal, including nausea (65%), diarrhea (43%), and vomiting (31%) [3]. This suggests the IV-specific reactions are linked to the liposomal delivery system.
Were these reactions considered dose-limiting?

No. In the phase 1-2a trial, these infusion-related reactions were not classified as Dose-Limiting Toxicities (DLTs). The drug was tolerated across all tested dose levels up to 600 mg/m² without reaching a Maximum Tolerated Dose (MTD) due to these adverse events [1].

Key Recommendations for Protocol Development

  • Monitor Closely: Vigilant monitoring is crucial, especially during and immediately after the infusion, for symptoms like back pain, chills, and flushing.
  • Differentiate Reaction Types: Distinguish between mild-to-moderate infusion reactions (managed with interruption and supportive care) and severe hypersensitivity reactions (which may require more aggressive treatment and permanent discontinuation).
  • Consider Oral Alternative: For preclinical or translational research where the infusion reactions are a significant barrier, the oral formulation of this compound provides an alternative with a different, primarily gastrointestinal, toxicity profile [3].

References

Ezatiostat response prediction gene expression profiling

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat and Response Prediction: Key Findings

The table below summarizes the core concepts and biomarkers related to predicting response to this compound, based on a 2012 clinical study [1].

Aspect Description & Relevance
Drug Mechanism This compound inhibits Gluathione S-transferase P1-1 (GSTP1-1), activating JNK/JUN pathway to stimulate hematopoiesis [2] [1].
Predictive Signature Pre-therapy gene expression profile in bone marrow can distinguish Responders (R) from Non-Responders (NR) [1].
Key Pathway Indicator JNK/c-Jun pathway activity: Under-expressed in R, over-expressed in NR. Suggests baseline pathway activity predicts drug effect [1].

Proposed Workflow for Response Prediction

The following diagram outlines the key stages of a gene expression profiling study for this compound response prediction, based on the methodology from the identified research [1].

Start Patient Cohort: Lower-Risk MDS S1 Sample Collection: Pre-therapy Bone Marrow Aspirate Start->S1 S2 RNA Extraction & Microarray Analysis (e.g., Illumina HT12v4) S1->S2 S3 Bioinformatics Analysis: Normalized Mutual Information (NMI) Scoring S2->S3 S4 Identify Gene Signature: R vs. NR Phenotype S3->S4 S5 Pathway Analysis (ssGSEA): Validate JNK/JUN Pathway Correlation S4->S5 S6 Build Predictive Model S5->S6

Experimental Protocol Overview

Here is a high-level overview of the key experimental steps. You will need to adapt and refine these with current best practices and kit-specific protocols.

Stage Key Tasks & Considerations

| 1. Patient Sample Prep | - Cohort: Low/Int-1 risk MDS (IPSS); obtain informed consent [1].

  • Collection: Isulate mononuclear cells from bone marrow aspirate.
  • Storage: Preserve in Trizol at -80°C [1]. | | 2. Gene Expression Profiling | - Platform: Use a whole-genome array like Illumina HT12v4 [1].
  • Process: Follow manufacturer's protocol for labeling, hybridization, and scanning. | | 3. Data Analysis | - Normalization: Standardize raw expression data.
  • Feature Selection: Use metrics like Normalized Mutual Information (NMI) to rank genes by R/NR association [1].
  • Pathway Analysis: Use single-sample GSEA (ssGSEA) to project gene profiles into pathway space (e.g., JNK/JUN) [1]. | | 4. Model Building | - Use the identified gene signature to build a classifier (e.g., logistic regression, support vector machine) to predict response probability for new patients. |

Potential Troubleshooting & FAQs

While detailed troubleshooting requires hands-on lab experience, here are some common challenges to anticipate:

  • Low RNA Quality or Yield from Bone Marrow

    • Potential Cause: Improper handling or storage of the aspirate.
    • Solution: Ensure immediate processing and stabilization of RNA using reagents like Trizol. Check RNA integrity numbers (RIN) before proceeding.
  • High Background Noise in Microarray Data

    • Potential Cause: Non-specific hybridization or impurities in the sample.
    • Solution: Strictly adhere to the recommended washing and blocking steps during hybridization. Re-check RNA purity (A260/A280 ratio).
  • Weak or Non-Significant Predictive Signature

    • Potential Cause: The cohort may be too small or heterogeneous. The R/NR definition might need refinement.
    • Solution: Ensure a sufficiently large sample size. Re-evaluate response criteria strictly using IWG 2006 standards [1]. Consider validating findings in an independent patient cohort.
  • Has the this compound response signature been validated?

    • The initial study was a proof-of-concept on 30 patients [1]. For clinical application, validation in a larger, independent cohort is essential.
  • Are there alternatives to microarray for this profiling?

    • Yes. RNA-Sequencing (RNA-Seq) is now a common and powerful alternative that can provide more comprehensive data. The bioinformatics pipeline would need to be adapted accordingly.

Important Limitations and Future Directions

  • Key Limitation: The foundational study for this workflow was published in 2012 [1]. Microarray technology and analysis methods have advanced significantly since then.
  • Recommended Update: When designing your own study, consider using modern techniques like RNA-Seq and validating the historical JNK/JUN pathway findings with contemporary functional assays.
  • Related Research: Recent studies (2025) continue to highlight GSTP1 as a promising therapeutic target in other cancers like neuroblastoma, often in combination with other antioxidants like PRDX6 [3]. This reinforces the biological relevance of this pathway.

References

Ezatiostat non-responders JNK pathway overexpression

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Ezatiostat Non-Response

Here are answers to common questions you might encounter during your research.

  • FAQ 1: What is the primary molecular mechanism of this compound? this compound is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GSTP1-1). In non-stressed cells, GSTP1-1 binds to and inhibits Jun N-terminal Kinase (JNK). This compound's active metabolites bind to GSTP1-1, causing it to dissociate from JNK. This dissociation activates JNK, leading to the phosphorylation of c-Jun. This cascade stimulates the proliferation and maturation of myeloid progenitors and can trigger apoptosis in malignant cells [1] [2].

  • FAQ 2: Why is the JNK pathway significant for this compound non-responders? Gene expression profiling of patient samples taken before treatment revealed a clear distinction between responders and non-responders. The genes comprising the JNK/c-Jun pathway were over-expressed in patients who were non-responders and under-expressed in those who responded to this compound. This suggests that the innate activity level of this pathway in a patient's disease biology can predict the drug's effectiveness [3].

  • FAQ 3: What experimental approach can predict this compound response? The most directly supported method is gene expression profiling of pre-therapy bone marrow mononuclear cells. The predictive signature involves analyzing the expression levels of genes within the JNK/c-Jun pathway. A score indicating overexpression of this pathway suggests a higher likelihood of non-response [3].

  • FAQ 4: Are there other factors that might influence this compound's efficacy? Recent studies in other cancers have shown that the upregulation of GSTP1 itself, driven by other oncogenic drivers (like the ASPL-TFE3 fusion protein in renal cell carcinoma), can promote cancer progression via the JNK pathway. In these contexts, targeting GSTP1 with this compound effectively inhibited tumor growth [4]. This indicates that the cellular context and the reason for high JNK pathway activity are important.

Experimental Protocols & Data

The following table summarizes the clinical trial data on this compound response in patients with lower-risk myelodysplastic syndrome (MDS), which formed the basis for the non-responder profile [3]:

Trial Parameter Details
Patient Population Lower-risk MDS (Low/Int-1 by IPSS)
Hematologic Improvement-Erythroid (HI-E) 9 of 38 patients (24%)
HI-E in RBC-transfusion-dependent, HMA-naïve 4 of 9 patients (47%)
RBC-Transfusion Independence 3 of 19 patients (16%) achieved it
Multilineage Responses 4 of 16 patients (25%) with trilineage cytopenia
Sample Size for Profiling 30 patients (9 responders, 21 non-responders)
Key Non-Responder Biomarker Overexpression of JNK/c-Jun pathway genes in pre-therapy cells

Methodology for Gene Expression Analysis: This protocol is based on the study that identified the JNK pathway overexpression signature [3].

  • Sample Collection: Obtain pre-therapy bone marrow aspirates from consenting patients.
  • Cell Isolation: Isolate mononuclear cells from the aspirate.
  • RNA Extraction: Purify total RNA using a standard method (e.g., Trizol).
  • Microarray Processing: Analyze RNA quality and perform gene expression profiling on a platform like the Illumina HT12v4 whole-genome array.
  • Data Analysis:
    • Gene Selection: Use a metric like a normalized mutual information (NMI) score to select genes most associated with the responder (R) vs. non-responder (NR) phenotype.
    • Pathway Analysis: Project the gene profiles into pathway space using single-sample Gene Set Enrichment Analysis (ssGSEA). Use databases like MSigDB for curated gene sets, focusing on the JNK signaling pathway.

Signaling Pathway & Workflow Diagrams

The following diagrams, generated with Graphviz, illustrate the core mechanisms and experimental workflows.

G cluster_normal Normal Cell State (JNK Inactive) cluster_this compound This compound Treatment GSTP1 GSTP1 Complex GSTP1-JNK Heterocomplex GSTP1->Complex Dissociation Dissociation of GSTP1-JNK Complex GSTP1->Dissociation Releases JNK JNK JNK JNK->Complex CJun c-Jun (Inactive) Complex->CJun  Inhibits Activation CJun_active c-Jun (Phosphorylated) This compound This compound Metabolites This compound->GSTP1 Binds JNK_active JNK (Active) Dissociation->JNK_active JNK_active->CJun_active Phosphorylates Outcomes Stimulation of Normal Myeloid Progenitors & Apoptosis of Malignant Clone CJun_active->Outcomes

Diagram 1: Molecular Mechanism of this compound and JNK Pathway Activation. This illustrates how this compound activates JNK by dissociating it from GSTP1, leading to downstream effects.

G Start Start: Patient Pre-Therapy Bone Marrow Sample RNA Extract Total RNA from Mononuclear Cells Start->RNA Microarray Gene Expression Profiling (Microarray) RNA->Microarray Analysis Bioinformatic Analysis: Pathway Enrichment (ssGSEA) Microarray->Analysis Decision JNK/c-Jun Pathway Expression Level? Analysis->Decision Responder Predicted RESPONDER (Low Pathway Expression) Decision->Responder Low NonResponder Predicted NON-RESPONDER (High Pathway Expression) Decision->NonResponder High

Diagram 2: Workflow for Predicting this compound Response. This chart outlines the experimental and analytical steps to identify potential non-responders based on JNK pathway gene expression.

References

optimizing Ezatiostat dose schedule transfusion dependent MDS

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat Clinical Dosing & Efficacy Data

The following table summarizes key dose schedules and hematologic improvement (HI) rates from clinical trials, based on the International Working Group (IWG) 2000 criteria [1] [2].

Formulation Dose Schedule Cycle Length Patient Population Hematologic Improvement (HI) Rates

| Intravenous (IV) [1] | 600 mg/m² on Days 1-5 or Days 1-3 | 21 days | MDS patients with cytopenias | HI-Erythroid (HI-E): 24% (9/38) [1] [3] HI-Neutrophil (HI-N): 42% (11/26) [1] [3] HI-Platelet (HI-P): 50% (12/24) [1] [3] | | Oral Tablets [2] [3] | 2000 - 6000 mg/day on Days 1-7 | 21 days | Low to Int-2 risk MDS | HI-Erythroid (HI-E): 11% achieved transfusion independence; 29% had transfusion reduction [3]. Most HI responses occurred at higher doses (4000-6000 mg/day) [2]. |

This compound Mechanism of Action

The diagram below illustrates the proposed mechanism by which this compound stimulates hematopoiesis.

G This compound This compound Metabolite Metabolite (TLK117) This compound->Metabolite Metabolized to GSTP1 GST P1-1 (Inhibits JNK) Metabolite->GSTP1 Inhibits JNK JNK (Inactive) GSTP1->JNK  Normally Binds & Inhibits JNK_Active JNK (Active) Hematopoiesis Stimulation of Hematopoietic Progenitor Cell Growth & Maturation JNK_Active->Hematopoiesis Blank Blank->JNK_Active Dissociation Activates

Diagram Title: this compound Activates JNK to Stimulate Hematopoiesis

This mechanism is central to its investigational use for improving blood cell counts in MDS [1] [3].

Frequently Asked Questions & Troubleshooting

Here are answers to common technical and clinical development questions.

  • Q1: What is the recommended starting dose schedule for oral this compound in future studies?

    • A: Based on Phase I results, higher doses (e.g., 2000 mg to 6000 mg daily administered on Days 1-7 of a 21-day cycle) showed more frequent hematologic responses [2] [3]. Future studies should consider starting dose exploration within this range.
  • Q2: How should infusion-related adverse events with the IV formulation be managed?

    • A: Phase 1-2a trials reported infusion-related reactions (e.g., chills, back pain, flushing). These were typically grade 1-2 and manageable. Premedication and slower infusion rates could be considered as mitigation strategies [1].
  • Q3: What are the most common dose-limiting toxicities for the oral formulation?

    • A: The oral formulation was not associated with dose-limiting toxicities in the Phase I study. The most common adverse events were low-grade gastrointestinal disturbances (nausea, diarrhea, vomiting), which should be managed symptomatically [2] [3].

Key Considerations for Clinical Development

When designing experiments or clinical trials, please note:

  • Patient Selection: Responses have been observed in patients with trilineage cytopenias, suggesting potential broad applicability beyond just anemia [1].
  • Combination Potential: Preclinical and early clinical data suggest this compound could be combined with other agents like lenalidomide to potentially enhance efficacy [4] [3].
  • Clinical Context: Note that this compound remains an investigational drug and has not yet received FDA or other regulatory approval for clinical use [5]. Current standard-of-care for transfusion-dependent anemia in lower-risk MDS includes agents like luspatercept and imetelstat, which have demonstrated significant transfusion independence rates in Phase III trials [6] [7] [8].

References

Ezatiostat resistance mechanisms prolonged exposure

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Ezatiostat

The table below summarizes the key information for this compound (also known as TLK199 or Telintra).

Attribute Description
Drug Name This compound (TLK199, TER199, Telintra) [1]
Drug Class Glutathione analog; Small-molecule inhibitor [1]
Primary Target Glutathione S-transferase P1-1 (GSTP1-1) [1]
Known Indications Myelodysplastic Syndrome (MDS) for cytopenias; investigated in lung cancer [1] [2]
Principal Mechanism Binds to GST P1-1, causing it to dissociate from and activate c-Jun N-terminal kinase (JNK), promoting hematopoietic progenitor cell growth and maturation [1].

Established Experimental Models & Protocols

While direct protocols for resistance studies are not available, the following established methodologies from recent research can be adapted to investigate resistance.

GSTP1 Enzyme Inhibition Assay

This is a foundational assay for studying drug-target interaction, which can be used as a baseline to compare resistant cell lines [3].

  • Objective: To measure the inhibitory effect of a compound on GSTP1 enzyme activity.
  • Principle: The assay spectrophotometrically measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which produces a colored complex [3].
  • Detailed Workflow:
    • Reaction Setup: Prepare the reaction mixture in 0.1 M phosphate buffer (pH 6.5) containing 1 mM EDTA [3].
    • Add Substrates & Enzyme: Add 1 mM GSH and 1 mM CDNB to the buffer. Initiate the reaction by adding purified, recombinant human GSTP1 enzyme [3].
    • Introduce Inhibitor: Add this compound at varying concentrations to determine the degree of inhibition.
    • Measurement: Monitor the increase in absorbance at 340 nm over 5 minutes using a spectrophotometer. The rate of absorbance change is directly proportional to enzyme activity [3].
    • Data Analysis: Calculate the percentage inhibition and determine the half-maximal inhibitory concentration (IC₅₀) using software like GraphPad Prism [3].
Organoid Co-culture Models for Therapy Testing

Patient-derived organoids are a advanced model for studying tumor biology and therapy response, including immunotherapy [4] [5] [2].

  • Objective: To simulate the tumor immune microenvironment (TIME) and assess individual responses to therapy.
  • Principle: Organoids are 3D structures derived from patient tumor tissues that preserve the genetic and phenotypic characteristics of the original tumor. They can be co-cultured with patient-derived immune cells, such as peripheral blood lymphocytes, to create a more physiologically relevant model [4] [5].
  • Workflow Diagram: The diagram below illustrates the key steps in establishing and using a patient-derived organoid model for therapy testing.

Start Patient Tumor Sample PDO Establish Patient-Derived Organoid (PDO) Culture Start->PDO CoCulture Co-culture with Patient Immune Cells PDO->CoCulture Treatment Apply Therapeutic Agent (e.g., this compound) CoCulture->Treatment Analysis Conduct Multi-omics Analysis Treatment->Analysis

Strategies for Investigating Resistance Mechanisms

Since explicit resistance mechanisms for this compound are not documented, here are targeted strategies based on general oncological research principles to guide your troubleshooting.

  • 1. Investigate Compensatory Pathways: Prolonged inhibition of one pathway often leads to the activation of another. In the context of epigenetic therapies like EZH2 inhibition, resistance can occur through acquired mutations in the PRC2 complex or upregulation of parallel epigenetic modifiers like DNMT3A, leading to a re-condensation of chromatin and restoration of the original gene silencing state [6]. This principle can be applied to study this compound resistance.
  • 2. Leverage Public Data and Models: Explore databases like the Gene Expression Omnibus (GEO) to find datasets related to this compound or GSTP1. You can analyze them for differential gene expression in resistant vs. sensitive conditions. The GSTP1 gene was identified as a diagnostic marker in prostate cancer through such analyses [7].
  • 3. Utilize Advanced Disease Models: As shown in the workflow above, Patient-Derived Organoids (PDOs) can be used to model acquired resistance. By subjecting PDOs to prolonged, sub-lethal doses of this compound, you can generate resistant organoid lines for subsequent molecular profiling [4] [2].

References

Ezatiostat hematologic improvement failure factors

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat's Mechanism & Hematologic Improvement

This compound is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GST P1-1), leading to the activation of the Jun-N-terminal kinase (JNK) pathway. This promotes the growth and maturation of hematopoietic progenitors [1] [2].

The diagram below illustrates this core signaling pathway.

This compound activates hematopoiesis via JNK pathway.

Clinical Response Data for this compound

Clinical trials have demonstrated this compound's ability to elicit multi-lineage hematologic improvements in patients with lower-risk MDS. The table below summarizes key efficacy data from phase 1/2a studies.

Hematologic Improvement (HI) Category Patient Population Response Rate Key Findings Source / Study
HI-Erythroid (HI-E) 38 evaluable anemic patients 24% (9/38) - Phase 1/2a (IV), 2009 [2]
HI-Neutrophil (HI-N) 26 evaluable neutropenic patients 42% (11/26) - Phase 1/2a (IV), 2009 [2]
HI-Platelet (HI-P) 24 evaluable thrombocytopenic patients 50% (12/24) - Phase 1/2a (IV), 2009 [2]
Trilineage Response 16 patients with trilineage cytopenia 25% (4/16) Improvements in red blood cells, neutrophils, and platelets Phase 1/2a (IV), 2009 [2]
RBC Transfusion Reduction Heavily pretreated, transfusion-dependent patients in a phase 2 trial (N=89) 29% 11% achieved transfusion independence; median response duration was 34 weeks Phase 2 (Oral), 2018 [1]

Predictive Biomarkers for Treatment Response

Research indicates that a patient's pre-therapy gene expression profile may predict their likelihood of responding to this compound.

  • Molecular Mechanism: The JNK/c-Jun pathway, activated by this compound, is central to its mechanism [1] [3].
  • Key Finding: In patients who responded to this compound, genes in the JNK/c-Jun pathway were under-expressed before treatment. Conversely, non-responders showed over-expression of these pathway genes [4] [3].
  • Interpretation: This suggests that this compound may be most effective in patients whose MDS is characterized by low basal JNK pathway activity, which the drug then activates.

Experimental Protocol: Gene Expression Profiling for Response Prediction

The following methodology was used to identify the predictive gene signature for this compound response [3].

  • Step 1: Patient Sample Collection & Preparation

    • Obtain mononuclear cells from bone marrow aspirates of lower-risk MDS patients prior to initiating this compound therapy.
    • Preserve samples in Trizol reagent and store at -80°C.
  • Step 2: RNA Extraction & Microarray Processing

    • Purify total RNA using a standard Trizol-based method.
    • Analyze RNA quality and integrity.
    • Process qualified RNA samples using the Illumina HT12v4 whole-genome expression beadchip array according to the manufacturer's protocol.
  • Step 3: Data Analysis & Signature Identification

    • Gene Marker Selection: Use a normalized mutual information (NMI) score to identify genes whose expression levels are most strongly associated with the responder vs. non-responder phenotype.
    • Pathway Analysis: Perform single-sample Gene Set Enrichment Analysis (ssGSEA) to project the gene expression data into known pathways (e.g., from MSigDB). This determines if specific biological pathways, like the JNK/c-Jun pathway, are enriched in responders or non-responders.

The workflow for this protocol is summarized in the diagram below.

Workflow for predictive biomarker discovery.

FAQs on Hematologic Improvement with this compound

Q1: What is the proposed mechanism by which this compound improves blood cell counts in MDS? this compound is metabolized to active compounds that inhibit GST P1-1. This inhibition releases the JNK enzyme from its suppressed state. Activated JNK then stimulates the proliferation and maturation of various hematopoietic progenitor cells, leading to multi-lineage improvements in blood counts [1] [2].

Q2: Are there specific patient factors that predict a better response to this compound? Emerging evidence suggests that the basal activity level of the JNK/c-Jun signaling pathway in a patient's bone marrow cells may be a key factor. Patients with lower pre-therapy expression of genes in this pathway appear more likely to achieve hematologic improvement, as this compound acts to activate this specific pathway [4] [3].

Q3: What are the common side effects associated with this compound? The safety profile differs by formulation. The intravenous (IV) liposomal formulation commonly caused mild-to-moderate infusion-related reactions (e.g., back pain, chills, flushing) [1] [2]. The oral formulation primarily causes low-grade gastrointestinal adverse events, including nausea (65%), diarrhea (43%), and vomiting (31%) [1].

References

Ezatiostat combination therapy myelosuppression management

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat Combination Therapy: Efficacy Data

The table below summarizes hematologic improvement (HI) rates from key clinical studies of this compound, based on International Working Group (IWG) 2006 criteria [1] [2].

Study / Regimen Patient Population HI-Erythroid (HI-E) HI-Platelet (HI-P) HI-Neutrophil (HI-N) Transfusion Independence (TI) Key Findings
This compound + Lenalidomide [1] [3] Non-del(5q) LR-MDS (n=19) 40% (4/10 at 2000 mg) 25% (1/4 at 2500 mg) 60% (3/5) 33% (1/3 with HI-E+HI-N) 43% (3/7 RBC-TD patients) Bilineage/trilineage responses observed. Myelosuppression (thrombocytopenia, neutropenia) was consistent with lenalidomide's known profile.
Oral this compound Monotherapy [2] Heavily pre-treated LR-MDS (n=89) 29% (11/38 RBC-TD patients) Information missing Information missing 27% (3/11 in prior-lenalidomide subgroup) Well-tolerated; most AEs were Grade 1/2 GI events (nausea, diarrhea, vomiting).

Mechanism of Action & Experimental Protocols

This compound's Signaling Pathway

This compound is a glutathione analog inhibitor of Glutathione S-Transferase P1-1 (GST P1-1). Its mechanism can be visualized as follows:

G This compound This compound TLK117 TLK117 This compound->TLK117 Metabolized to GSTP1 GSTP1 TLK117->GSTP1 Inhibits JNK JNK GSTP1->JNK Normally inhibits (bound) JNK_Active JNK_Active JNK->JNK_Active Released & Activated cJUN cJUN JNK_Active->cJUN Phosphorylates Outcomes Outcomes cJUN->Outcomes Outcomes_Text Stimulation of Normal Hematopoietic Progenitor Growth & Maturation & Apoptosis of Leukemic Blasts

Key Experimental Protocol: this compound in Combination with Lenalidomide

This methodology is based on a published Phase 1 dose-ranging study [1].

  • 1. Patient Population:

    • Diagnosis: Histologically confirmed non-deletion (5q) MDS.
    • Risk Category: IPSS Low or Intermediate-1 risk.
    • Key Inclusion: Patients with multilineage cytopenias.
    • Key Exclusion: Prior allogeneic BMT, IPSS higher-risk MDS, or AML.
  • 2. Drug Administration & Dosing:

    • This compound: Administered orally at 2000 mg or 2500 mg total daily dose, given in divided doses (1000 mg or 1250 mg twice daily).
    • Lenalidomide: Administered orally at 10 mg once daily.
    • Schedule: Both drugs were given on Days 1-21 of a 28-day treatment cycle.
  • 3. Safety and Response Monitoring:

    • Safety Assessments: Physical examination and laboratory tests (CBC with differential, serum chemistry) were performed on Day 1 of each cycle. Adverse events (AEs) were graded according to NCI CTCAE v3.0.
    • Efficacy Assessments: Hematologic response was evaluated every two cycles using IWG 2006 criteria [1]. Red blood cell transfusion requirements were documented.
  • 4. Statistical Design:

    • The study used a standard 3 + 3 dose-escalation design to establish safety and recommend a dose for future studies.

Troubleshooting & FAQs for Researchers

  • Q: How is myelosuppression managed with the this compound-lenalidomide combination?

    • A: In the clinical study, hematologic AEs (thrombocytopenia, neutropenia) were attributed to lenalidomide, as its profile is well-known [1] [3]. Management should follow standard supportive care protocols for lenalidomide, including dose delays or reductions per prescribing information and clinical guidelines. This compound itself did not appear to cause unexpected or additive severe myelosuppression.
  • Q: Are there biomarkers to predict response to this compound?

    • A: Preclinical gene expression profiling suggests that patients with under-expression of genes in the JNK/c-JUN pathway in pre-therapy bone marrow cells are more likely to respond to this compound [4]. This is because the drug's mechanism directly targets this pathway; patients with a less active baseline pathway may be more susceptible to its activation by this compound.
  • Q: What are the most common non-hematologic adverse events?

    • A: For the oral formulation, the most common AEs are Grade 1 or 2 gastrointestinal events, including nausea, diarrhea, and vomiting [1] [2]. For the intravenous liposomal formulation, mild-to-moderate infusion-related reactions (e.g., back pain, chills, flushing) were observed [5] [6].

Knowledge Gaps and Future Research

It is important to note that the information presented is primarily from early-phase (Phase 1/2) clinical trials published around 2012 [5] [1] [2]. While these results are promising, they establish a proof of concept rather than a standard protocol.

  • Clinical Status: The most recent analysis in the search results (a 2015 expert opinion) stated that this compound was still under investigation and that combination therapies had the most potential [7].
  • Research Directions: Subsequent research may have focused on:
    • Larger Phase 2 or 3 trials to confirm efficacy and optimal dosing.
    • Combinations with other novel agents beyond lenalidomide.
    • Refining biomarker-based patient selection.

References

Ezatiostat hematologic improvement rates compared hypomethylating agents

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism Comparison

Feature Ezatiostat Hypomethylating Agents (HMAs)
Drug Class Glutathione S-transferase P1-1 (GST P1-1) inhibitor [1] [2] [3] Azanucleosides (DNA methyltransferase inhibitors) [4]
Primary Mechanism Inhibits GST P1-1, leading to JNK activation; stimulates proliferation and maturation of hematopoietic progenitors and can induce apoptosis in leukemia cells [2] [3]. Incorporated into DNA/RNA, leading to degradation of DNA methyltransferases (DNMTs), reversal of aberrant gene silencing, and cytotoxic effects [4].
Key Approved/Targeted Indications Investigational for lower-risk MDS [5] [2] [3]. Approved for HR-MDS and AML [4].

Comparison of Hematologic Improvement (HI) Rates

The table below compiles hematologic improvement rates from clinical trials. Note that patient populations and trial designs vary.

Drug Hematologic Improvement (HI) Rates (by Lineage) Key Patient Population Source / Trial Phase

| This compound | HI-Erythroid (HI-E): 24% (9/38 patients) [3]. HI-Neutrophil (HI-N): 42% (11/26 patients) [3]. HI-Platelet (HI-P): 50% (12/24 patients) [3]. Trilineage Response: 25% (4/16 patients with trilineage cytopenia) [3]. | Low to Intermediate-1 risk MDS (Phase 1-2a) [3]. | | | Azacitidine | Overall Response Rate (ORR): Superior to conventional care in meta-analyses [6]. CR Rate in AML (elderly): 57.1% when combined with venetoclax [7]. | Higher-risk MDS and AML [7] [6]. | Meta-analysis & recent real-world study [7] [6]. | | Decitabine | Overall Response Rate (ORR): Higher than conventional care [6]. Complete Remission (CR) Rate: May be higher than azacitidine in some indirect comparisons, but with potentially higher hematologic toxicity [8]. | Higher-risk MDS and AML [8] [6]. | Meta-analysis & network meta-analysis [8] [6]. |

This compound Key Clinical Trial Designs

To contextualize the data above, here are the methodologies from key this compound trials:

  • Phase 1-2a Multicenter Dose-Escalation Study (IV formulation): This study aimed to determine the safety, maximum tolerated dose, and hematologic improvement rate of intravenous this compound in patients with all types of MDS. Patients received this compound on days 1-5 of a 14-day cycle (Phase 1) or on days 1-5 or days 1-3 of a 21-day cycle (Phase 2a). Responses were evaluated using the MDS International Working Group (IWG) 2000 criteria [3].
  • Phase 2 Study (Oral formulation): This study evaluated two dose schedules of oral this compound tablets (e.g., 1500 mg twice daily for 14 days of a 21-day cycle) in patients with Low/Int-1 risk MDS. The primary goal was to determine the optimal dosing schedule and evaluate hematologic improvement, assessed by IWG 2006 criteria [5] [2].

This compound Signaling Pathway

The diagram below illustrates the proposed molecular mechanism of action of this compound, based on the research you cited.

G This compound This compound GSTP1 GST P1-1 (Inactive Complex with JNK) This compound->GSTP1 Inhibits JNK JNK (c-Jun N-terminal Kinase) GSTP1->JNK Releases JNK_Active JNK-P (Active) JNK->JNK_Active Activation (Phosphorylation) cJun c-Jun Gene_Expression Gene_Expression cJun->Gene_Expression Transcription Activation Apoptosis Apoptosis Proliferation Proliferation JNK_Active->cJun Phosphorylates Gene_Expression->Apoptosis Gene_Expression->Proliferation

Interpretation Guide for Professionals

When comparing this data, please consider these critical points:

  • Patient Populations Diverge: this compound data primarily comes from lower-risk MDS patients, where the treatment goal is often hematologic improvement and transfusion independence. In contrast, much of the robust HMA data is in higher-risk MDS and AML, where endpoints like overall survival and complete remission are more critical [7] [3] [6]. This makes direct comparison of HI rates challenging.
  • HMAs Are a Established Standard: HMAs like azacitidine and decitabine are approved and established standards of care for higher-risk MDS and AML, with a vast body of evidence supporting their use [4]. This compound remains an investigational agent, and its development path is focused on a niche in lower-risk MDS.
  • Efficacy vs. Safety Profile: While indirect comparisons suggest azacitidine may offer a survival advantage over decitabine in some settings [6], decitabine may have a higher complete remission rate [8]. Choice between HMAs often involves weighing efficacy against toxicity, as decitabine may carry a higher risk of certain hematologic adverse events like grade 3/4 anemia and febrile neutropenia [8].

References

Ezatiostat transfusion independence duration versus standard care

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat Clinical Trial Data Summary

The table below consolidates key efficacy and safety findings from this compound clinical trials. Data is primarily from studies on patients with lower-risk MDS who had limited response to previous treatments [1] [2].

Trial Parameter Results & Findings
Mechanism of Action Glutathione analog inhibitor of GSTP1-1; dissociates GSTP1-1 from JNK, promoting maturation of hematopoietic progenitors and inducing apoptosis in cancer cells [1] [2].

| Key Efficacy Data | • Transfusion Independence (TI): 29% of RBC-transfusion-dependent patients had transfusion reduction; 11% achieved TI (Phase 2 single-agent study, n=89) [2]. • Multilineage Responses: Observed in a Phase 2 study; higher TI rate (40%) in subset of patients previously treated with lenalidomide [2]. • Combination Therapy: In a Phase 1 combo study with lenalidomide, 3 of 7 (43%) RBC transfusion-dependent patients became transfusion-independent [1]. | | Response Duration | • The median duration of hematologic response in a Phase 2 study was 34 weeks [2]. | | Safety Profile | • The most common adverse events (AEs) were Grade 1/2 gastrointestinal events (nausea, diarrhea, vomiting) [1] [2]. • Hematologic AEs (thrombocytopenia, neutropenia) in combination studies were attributed to lenalidomide [1]. |

Experimental Protocol Details

For the key clinical trials cited, here are the methodologies used:

  • Study Design: A Phase 1 dose-ranging study was conducted to evaluate the safety and efficacy of this compound in combination with lenalidomide in patients with non-deletion (5q) IPSS Low or Intermediate-1 risk MDS. The study used a standard 3 + 3 design for dose escalation [1].
  • Patient Population: The study enrolled patients aged 18 or older with histologically confirmed MDS (subtypes included RA, RARS, RCMD, etc.). All patients had Low or Intermediate-1 risk IPSS groups, and a 4-week washout period was required for all prior MDS treatments before enrollment [1].
  • Treatment Regimen: Oral this compound was administered at 2000 mg or 2500 mg total daily dose in divided doses, in combination with lenalidomide 10 mg once daily on days 1–21 of a 28-day cycle. Patients were treated until disease progression, lack of response, or unacceptable toxicity [1].
  • Assessment Criteria: Hematologic response was assessed every two cycles using the 2006 International Working Group (IWG) criteria for MDS. Red blood cell transfusion dependence was defined as requiring at least 4 units of RBC transfusions in the 8 weeks before study entry. Response required lasting at least 8 weeks [1].

This compound Signaling Pathway Mechanism

The diagram below illustrates the molecular mechanism of this compound as described in the research [1] [2].

EzatiostatPathway This compound This compound (TLK199) Metabolite TLK117 (Metabolite) This compound->Metabolite Metabolized to GSTP1 GST P1-1 Metabolite->GSTP1 Binds to JNK JNK GSTP1->JNK Releases from Inhibition JNK_Active JNK (Activated) JNK->JNK_Active Activation Apoptosis Promotes Apoptosis in Leukemia Cells JNK_Active->Apoptosis Hematopoiesis Promotes Growth & Maturation of Hematopoietic Progenitors JNK_Active->Hematopoiesis

This compound Mechanism of Action

This mechanism underlies this compound's dual effect: promoting healthy blood cell production while targeting dysplastic cells [1] [2].

Evaluation & Comparative Context

  • Data Limitations for Direct Comparison: The searched literature does not contain head-to-head trials directly comparing this compound against a standard care like hypomethylating agents or lenalidomide monotherapy. The available data for this compound comes from single-arm or combination therapy studies, making it difficult to attribute outcomes solely to this compound in the combination setting.
  • Potential of this compound: The clinical data suggests this compound has a favorable tolerability profile, distinct from myelosuppressive agents, and shows potential in patients who have failed other treatments like lenalidomide [1] [2]. Its role may be as a combination agent or for a specific patient subset.

References

Ezatiostat GSTP1-1 inhibition specificity compared other GST inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of GSTP1-1 Inhibitors

Inhibitor Primary Mechanism of Action Inhibition Specificity / Key Data Therapeutic Context / Status
Ezatiostat (TLK199) Prodrug metabolized to TLK117; binds GSTP1-1's G-site, disrupting its inhibition of JNK to promote cell growth/differentiation [1] [2]. Highly selective for GSTP1-1; >50-fold higher affinity for GSTP1-1 than for GSTA or GSTM isozymes [1]. Ki for TLK117 ~400 nM [1]. Investigational; clinical trials for myelodysplastic syndrome (MDS) [3] [2]. Acts as a myelostimulant [3].
6-thio-dG Dimer Direct, potent inhibitor of GSTP1 enzyme activity [4]. Competitive inhibitor with CDNB (Ki: 0.723 µM); mixed inhibition with GSH (Ki: 0.972 µM) [4]. IC₅₀: 0.339 µM [4]. Preclinical research; telomere-targeted agent investigated for overcoming drug resistance in cancer [4].
Ethacrynic Acid (EA) Direct inhibitor; Michael addition acceptor that reacts with GSH and binds the GSTP1-1 active site [5] [6]. Broad-spectrum inhibitor; lacks specificity for GSTP1-1 and affects other GST isozymes [6]. Identified in HTS as a potent hit [5]. Clinically approved as a diuretic; not used for cancer therapy due to lack of specificity and side effects [5].
F2 Peptide (KWRNKKFELGLEFPNL) Peptide-based competitive inhibitor derived from GST sequence [7]. Competitive inhibitor; designed to mimic substrate binding [7]. Order of inhibition efficiency: Tannic acid > Cibacron blue > F2 peptide > Hematin > F1 peptide > Ethacrynic acid [7]. Research tool; demonstrates proof-of-concept for peptide inhibitors; not a developed drug [7].

Detailed Experimental Data and Protocols

Understanding the experimental basis for this data is crucial for interpretation and replication.

Key Assay for GSTP1-1 Inhibition

The standard method for evaluating GSTP1-1 activity and inhibition is a spectrophotometric assay that measures the enzyme's conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This reaction produces a GSH-CDNB conjugate that absorbs light at 340 nm [4] [5].

  • Typical Protocol [4] [5]:
    • Reaction Buffer: 0.1 M phosphate buffer (pH 6.5-7.4), containing 1 mM EDTA.
    • Reaction Components: 1 mM GSH, 1 mM CDNB, and recombinant human GSTP1 enzyme.
    • Inhibitor Preparation: Compounds are typically dissolved in DMSO (final concentration ~0.1-2.5%).
    • Procedure: The enzyme is often pre-incubated with GSH and the inhibitor for 20 minutes at 25-30°C. The reaction is initiated by adding CDNB.
    • Measurement: The increase in absorbance at 340 nm is monitored over 5 minutes using a plate reader. The rate of reaction is used to calculate percentage inhibition and IC₅₀ values.
Determining Inhibition Kinetics and Type

To characterize how an inhibitor works, kinetic studies are performed:

  • Method: The assay is run with a fixed, saturating concentration of one substrate (e.g., GSH) while varying the concentration of the other (e.g., CDNB), across different concentrations of the inhibitor [4].
  • Analysis: Data are plotted on Lineweaver-Burk plots. The pattern of the lines (e.g., intersecting at the y-axis for competitive inhibition, at the x-axis for non-competitive) reveals the inhibition type (competitive, non-competitive, mixed) and allows for the calculation of the inhibition constant (Ki) [4].

Mechanisms of Action and Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which this compound and direct enzymatic inhibitors function.

This compound's Indirect JNK Activation Pathway

ezatiostat_pathway Start This compound (TLK199) Prodrug Metabolite Metabolized to TLK117 Start->Metabolite GSTP1 GSTP1-1 Enzyme Metabolite->GSTP1 Binds G-site JNK JNK (Inactive) GSTP1->JNK Releases JNK_active JNK (Active) JNK->JNK_active cJun c-Jun (Inactive) cJun_active c-Jun (Active) cJun->cJun_active JNK_active->cJun Phosphorylates Outcome Gene Expression Cell Growth & Differentiation cJun_active->Outcome

Direct GSTP1-1 Enzymatic Inhibition

direct_inhibition Substrate Toxic Compound (e.g., Chemotherapy Drug) GSTP1 GSTP1-1 Enzyme Substrate->GSTP1 GSH Glutathione (GSH) GSH->GSTP1 Conjugate Detoxified GSH-Conjugate GSTP1->Conjugate Resistance Drug Resistance Conjugate->Resistance Inhibitor Direct Inhibitor (e.g., 6-thio-dG Dimer, EA) Inhibitor->GSTP1 Blocks Active Site

Key Comparative Insights

  • This compound's Unique Mechanism: Its action is primarily non-catalytic and indirect. It does not directly aim to stop detoxification but to modulate cell signaling (JNK pathway) to stimulate blood cell production, making it suitable for MDS [1] [2].
  • Direct Inhibitors' Goal: Compounds like 6-thio-dG dimer and ethacrynic acid aim to directly block the enzyme's catalytic activity, thereby preventing the detoxification of chemotherapy drugs and potentially overcoming resistance in solid tumors [4] [5].
  • Specificity is Key: this compound's high specificity for GSTP1-1 over other GST classes is a major differentiator from older inhibitors like ethacrynic acid, which have a broader effect and consequently higher risk of off-target toxicity [1] [6].

References

Ezatiostat safety profile comparison other myelostimulatory agents

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat Safety and Efficacy Profile

The following table summarizes the safety and hematologic improvement data for this compound from phase 1-2a clinical trials in patients with MDS [1] [2].

Parameter Details
Approval Status Investigational; not approved in the US or other regions [3].
Mechanism of Action Glutathione S-transferase P1-1 (GSTP1-1) inhibitor; activates JNK/JUN pathway to stimulate hematopoiesis [3] [4] [2].
Tested Formulations Intravenous liposomal injection; oral tablets (in phase 2 development) [1] [2].
Most Common Adverse Events (AEs) Mostly Grade 1 or 2 infusion-related reactions: chills, flushing, back pain, nausea, bone pain, fatigue, extremity pain, dyspnea, diarrhea [1] [2].
Hematologic Improvement-Erythroid (HI-E) 24% (9 out of 38 evaluable patients) [1] [2].
Hematologic Improvement-Neutrophil (HI-N) 42% (11 out of 26 evaluable patients) [1] [2].
Hematologic Improvement-Platelet (HI-P) 50% (12 out of 24 evaluable patients) [1] [2].
Trilineage Response 25% (4 out of 16 patients with trilineage cytopenia) [1] [2].

This compound Mechanism of Action

This compound is a glutathione analog that targets the enzyme Glutathione S-transferase P1-1 (GSTP1-1). The diagram below illustrates its proposed mechanism for stimulating hematopoiesis.

G This compound This compound GSTP1_1 GSTP1-1 Enzyme This compound->GSTP1_1  Inhibits JNK Jun-N-terminal Kinase (JNK) GSTP1_1->JNK  Normally binds and inhibits cJUN c-JUN Transcription Factor JNK->cJUN  Activates via  phosphorylation Hematopoiesis Stimulation of Myeloid Progenitor Proliferation & Differentiation cJUN->Hematopoiesis  Triggers gene expression

In this pathway, this compound inhibits GSTP1-1, which normally binds to and suppresses Jun-N-terminal Kinase (JNK). This inhibition leads to JNK activation, which in turn phosphorylates and activates the c-JUN transcription factor, ultimately promoting the proliferation and maturation of hematopoietic progenitors [3] [4] [2].

Experimental Protocol Overview

The key safety and efficacy data for this compound were obtained from a phase 1-2a, multicenter, open-label, dose-escalation study [1] [2].

  • Patient Population: Adults with histologically confirmed primary MDS (all FAB subtypes). Patients had an ECOG performance status of 0-2 and adequate hepatic/renal function [2].
  • Study Design:
    • Phase 1: Intravenous this compound was administered at 5 dose levels (50, 100, 200, 400, and 600 mg/m²) on days 1-5 of a 14-day cycle to determine the maximum tolerated dose (MTD) [2].
    • Phase 2a: The 600 mg/m² dose was further evaluated on two schedules: days 1-5 or days 1-3 of a 21-day cycle [1] [2].
  • Endpoints:
    • Primary: Safety, defined by the incidence of dose-limiting toxicities (DLTs) and adverse events graded by NCI-CTC v2.0 [2].
    • Secondary: Hematologic Improvement (HI) rate, assessed using the International Working Group (IWG) 2000 response criteria for MDS [2].
  • Response Criteria: Hematologic improvement was defined as a sustained response for at least 8 weeks, such as a reduction in transfusion requirements or an increase in neutrophil or platelet counts, as per IWG criteria [1] [2].

References

Ezatiostat efficacy lenalidomide refractory patients

Author: Smolecule Technical Support Team. Date: February 2026

Ezatiostat Clinical Trial Data

The table below summarizes the key findings from the identified clinical trial of this compound in combination with lenalidomide.

Trial Phase Disease Area Patient Population Key Efficacy Findings Reference
Phase 1 Dose-Ranging [1] Myelodysplastic Syndromes (MDS) [1] Non-deletion(5q) low to intermediate-1 risk MDS; Not lenalidomide-refractory [1] 40% (4/10) erythroid response in 2000 mg this compound group; One patient became transfusion-independent after lenalidomide monotherapy failure [1] [1]

Experimental Protocol from the MDS Trial

For researchers, here are the methodological details from the published MDS study:

  • Study Design: Phase 1, dose-ranging study. [1]
  • Treatment Regimen: this compound hydrochloride was administered orally at 2000 mg or 2500 mg per day, concurrently with 10 mg of lenalidomide on days 1-21 of a 28-day cycle. [1]
  • Patient Population: Adults with non-deletion (5q) low to intermediate-1 risk MDS. The study explicitly notes that one patient who became transfusion-independent had previously failed lenalidomide monotherapy, but the overall cohort was not defined as lenalidomide-refractory. [1]
  • Primary Outcomes: Safety, tolerability, and hematologic improvement (HI) based on 2006 MDS International Working Group (IWG) criteria. [1]
  • Key Conclusions: The combination was tolerable, with no unexpected toxicities. The observed activity supported further development of the combination in MDS and other hematologic malignancies where lenalidomide is active. [1]

The Challenge of Lenalidomide Refractory Multiple Myeloma

While direct data on this compound is lacking, the search results extensively cover the significant clinical challenge of lenalidomide-refractory multiple myeloma, which may provide context for future research.

  • Poor Outcomes: Patients with lenalidomide-refractory multiple myeloma have suboptimal treatment outcomes. A 2024 systematic review found that in clinical trials, the population-weighted mean of median progression-free survival (PFS) was only 8.8 months, and overall survival (OS) was 21.7 months for this group. [2]
  • Real-World Evidence: A 2025 analysis of the SEER-Medicare database showed that in a real-world elderly population, the median time to next treatment was 8.5 months, indicating patients rapidly cycle through subsequent therapies. [3]
  • Molecular Mechanisms of Resistance: Resistance to lenalidomide is a major clinical obstacle. The primary mechanism involves alterations in the cereblon (CRBN) protein, which is the central molecular target of lenalidomide. This can lead to the disrupted degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the drug's efficacy. [4] [5]

The diagram below illustrates the established mechanism of lenalidomide resistance in multiple myeloma cells.

G LEN Lenalidomide (LEN) CRBN Cereblon (CRBN) LEN->CRBN Binds IKZF1 Transcription Factor Ikaros (IKZF1) CRBN->IKZF1 Recruits IKZF3 Transcription Factor Aiolos (IKZF3) CRBN->IKZF3 Recruits Degradation Ubiquitination & Degradation IKZF1->Degradation IKZF3->Degradation Effect Anti-MM Effect (Cell cycle arrest, apoptosis) Degradation->Effect Resistance Resistance Mechanisms M1 • CRBN mutations/downregulation M2 • Altered CRBN substrate binding M3 • IKZF1/IKZF3 mutations

Research Directions and Alternatives

Given the lack of data for this compound, current research focuses on other strategies to overcome lenalidomide resistance:

  • Novel Combination Therapies: Research explores combining drugs that target different pathways, such as proteasome inhibitors (e.g., carfilzomib) or monoclonal antibodies (e.g., daratumumab), with other agents to increase efficacy. [6] [7] [8]
  • New Therapeutic Classes: Significant effort is invested in developing entirely new classes of treatment, such as CELMoDs (next-generation IMiDs), bispecific T-cell engagers, and CAR-T cell therapies, which have shown promise in treating refractory disease. [4] [6]

References

Comparative Response Data: Ezatiostat vs. Growth Factors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the hematologic improvement (HI) response rates observed with ezatiostat in clinical trials, based on IWG 2006 criteria [1].

Lineage of Improvement Response Rate (this compound) Patient Population (from clinical trials)
Erythroid (HI-E) 24% (9/38 patients) [1] [2] Transfusion-dependent, lower-risk MDS [1]
Neutrophil (HI-N) 42% (11/26 patients) [1] [2] Patients with baseline neutropenia [1]
Platelet (HI-P) 50% (12/24 patients) [1] [2] Patients with baseline thrombocytopenia [1]
Trilineage Response 25% (4/16 patients) [1] [2] Patients with trilineage cytopenia [1]

Note on Growth Factors: In contrast, hematopoietic growth factors like erythropoiesis-stimulating agents (ESAs) and granulocyte colony-stimulating factors (G-CSFs) typically target single blood cell lineages [3] [4]. Their use is guided by organizations like NCCN for specific conditions such as chemotherapy-induced anemia or neutropenia [3] [4].

This compound's Mechanism of Action and Key Experimental Data

Molecular Mechanism: JNK Pathway Activation

This compound is a glutathione analog that inhibits Glutathione S-transferase P1-1 (GSTP1-1) [2] [5]. In cells, GSTP1-1 binds to and inhibits Jun N-terminal Kinase (JNK), a key regulator of cell proliferation and differentiation [6] [2]. This compound causes the dissociation of the GSTP1-1/JNK complex, leading to JNK activation. Activated JNK then phosphorylates c-Jun, which stimulates the proliferation and maturation of hematopoietic progenitor cells across all myeloid lineages [1] [2]. This mechanism underpins the observed multilineage responses.

This mechanism can be visualized as follows:

G This compound This compound GSTP1_JNK GSTP1-1/JNK Complex This compound->GSTP1_JNK  Binds & Inhibits JNK JNK (Inactive) GSTP1_JNK->JNK  Dissociation pJNK p-JNK (Active) JNK->pJNK  Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun  Phosphorylation MultilineageHematopoiesis Stimulation of Multilineage Hematopoiesis pcJun->MultilineageHematopoiesis

Key Clinical Trial Protocols

The primary data on this compound's efficacy comes from Phase 1-2a and Phase 2 clinical trials [1] [2] [7]:

  • Patient Population: Adults with low or intermediate-1 risk MDS (by IPSS) who were transfusion-dependent or had cytopenias. Some patients were HMA-naïve [1].
  • Study Design: Open-label, multicenter, dose-escalation studies.
  • Dosing:
    • Intravenous (IV): 600 mg/m² administered on days 1-5 of a 14-day cycle, or on days 1-3 or 1-5 of a 21-day cycle [2].
    • Oral: 1500 mg twice daily for 14 days of a 21-day cycle [7].
  • Primary Endpoints: Safety, maximum tolerated dose, and hematologic improvement (HI) rate based on IWG 2006 criteria [1] [2].
  • Response Assessment: HI was defined as a sustained response for >8 weeks, which could include:
    • HI-E: Reduction of transfusion requirements by at least 4 units or a hemoglobin increase by a certain threshold.
    • HI-N: At least a 100% increase in neutrophil count.
    • HI-P: Absolute increase of platelet count by a specific threshold [1].

Implications for Research and Development

For researchers and drug development professionals, the data suggests:

  • Novel Mechanism: this compound offers a distinct approach by targeting intracellular JNK signaling pathway via GSTP1-1 inhibition, unlike growth factors that act on extracellular cytokine receptors [6] [2].
  • Potential for Multilineage Response: The clinical data demonstrates that modulating this fundamental pathway can simultaneously improve red blood cell, neutrophil, and platelet counts in a subset of patients, addressing a key unmet need in MDS [1].
  • Predictive Biomarkers: Gene expression profiling has identified a potential response signature. Notably, patients with under-expression of genes in the JNK/c-Jun pathway were more likely to respond to this compound, linking the drug's mechanism to a predictive biomarker [1].

References

Ezatiostat mechanism comparison azacitidine decitabine MDS

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Structural Comparison

Although both are hypomethylating agents (HMAs), azacitidine and decitabine have distinct structural and mechanistic profiles, as summarized in the table below.

| Feature | Azacitidine (AZA) | Decitabine (DAC) | | :--- | :--- | :--- | | Chemical Structure | Ribonucleoside [1] | Deoxyribonucleoside [1] | | Primary Incorporation | Incorporated into both RNA (80-90%) and DNA (10-20%) [1] [2] | Incorporated into DNA only [1] [3] | | Key DNA-Mediated Action | Covalent binding and depletion of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and gene reactivation [2]. | Covalent binding and depletion of DNA methyltransferases (DNMTs), leading to DNA hypomethylation and gene reactivation [4]. | | Key RNA-Mediated Action Incorporation into RNA disrupts RNA processing and inhibits protein synthesis, contributing to cytotoxicity [1] [3]. | Not applicable [3]. | | Dose-Dependent Effects | At low doses: DNA hypomethylation and gene reactivation. At high doses: Direct cytotoxicity [4]. | At low doses: DNA hypomethylation and gene reactivation. At high doses: Direct cytotoxicity [4]. |

The following diagram illustrates the distinct cellular pathways and effects of these two drugs.

hierarchy Comparative Mechanisms of Azacitidine and Decitabine node_aza node_aza node_dac node_dac node_dna node_dna node_rna node_rna node_effect node_effect AZA AZA DNA_Incorporation DNA_Incorporation AZA->DNA_Incorporation RNA_Incorporation RNA_Incorporation AZA->RNA_Incorporation DAC DAC DAC->DNA_Incorporation DNMT_Binding DNMT_Binding DNA_Incorporation->DNMT_Binding DNA_Incorporation->DNMT_Binding Disrupted_Protein_Synthesis Disrupted_Protein_Synthesis RNA_Incorporation->Disrupted_Protein_Synthesis DNA_Hypomethylation DNA_Hypomethylation DNMT_Binding->DNA_Hypomethylation Gene_Reactivation Gene_Reactivation DNA_Hypomethylation->Gene_Reactivation Cytotoxicity_Differentiation Cytotoxicity_Differentiation Gene_Reactivation->Cytotoxicity_Differentiation Disrupted_Protein_Synthesis->Cytotoxicity_Differentiation

Clinical Efficacy and Safety Profile

Indirect comparisons from meta-analyses show nuanced differences in clinical outcomes and safety for patients with higher-risk MDS (HR-MDS) and AML. The table below summarizes these findings.

Outcome Measure Azacitidine (AZA) vs. CCR Decitabine (DAC) vs. CCR Indirect Comparison (DAC vs. AZA)
Overall Survival (OS) Significant improvement [1] [5] Improvement less certain; not always statistically significant [1] [5] No significant difference found via indirect comparison [1]
Complete Remission (CR) Rate Improves vs. CCR [1] Improves vs. CCR [1] DAC may yield higher CR rates in AML and MDS [1]
Overall Response Rate (ORR) Improves vs. CCR [1] Improves vs. CCR [1] No significant difference found via indirect comparison [1]
Key Safety Differences (Grade 3/4) - - DAC associated with significantly higher risk of anemia, febrile neutropenia, and leukopenia [1]

Supporting Experimental Data and Protocols

For researchers, key experimental findings and methodologies from the literature are outlined below.

  • In Vitro Cell Viability Assays: Studies treat acute myeloid leukemia (AML) or other cancer cell lines with serial dilutions of AZA and DAC for 72 hours. Cell viability is typically measured using assays like CellTiter-Glo. AZA and DAC often show different half-maximal effective concentration (EC50) values and maximal response levels across cell lines, indicating non-overlapping mechanisms [3] [6].
  • Molecular Marker Analysis:
    • DNMT1 Depletion: Treated cells are lysed, and proteins are separated by gel electrophoresis. DNMT1 levels are detected via Western blot using specific antibodies. Both drugs cause DNMT1 depletion, but DAC often does so at lower concentrations [6].
    • DNA Hypomethylation: Genomic DNA is extracted, bisulfite-converted, and analyzed via pyrosequencing for repetitive elements (e.g., LINE-1). DAC is often 3-10 times more potent at inducing hypomethylation than AZA [6].
    • DNA Damage & Apoptosis: Markers like phosphorylation of histone H2AX (γ-H2AX) and cleavage of PARP are detected by Western blot. AZA robustly induces these markers, while DAC shows a weak or delayed effect, supporting AZA's stronger direct cytotoxic action [6].
  • Gene Expression Profiling: Total RNA is isolated, converted to labeled cRNA, and hybridized to gene expression microarrays. AZA and DAC treatment result in strikingly different gene expression profiles, affirming they are not equivalent drugs [3] [6].

Key Takeaways for Research and Development

  • Azacitidine and decitabine are not interchangeable. Their distinct mechanisms (RNA vs. DNA incorporation) lead to different molecular, cellular, and clinical effects [1] [3] [6].
  • The therapeutic goal may inform the choice of agent. Decitabine might be prioritized for achieving complete remission, while azacitidine may be considered for its potential overall survival benefit and more favorable hematological safety profile [1].
  • In vitro models are crucial for differentiation. Standard cytotoxicity and hypomethylation assays can effectively demonstrate the unique biological activities of each drug [3] [6].

References

Ezatiostat JNK activation verification phospho-c-Jun assays

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Ezatiostat

This compound is a glutathione analog prodrug whose active form, TLK117, inhibits the enzyme Glutathione S-Transferase P1-1 (GSTP1) [1] [2] [3]. In normal cellular conditions, GSTP1 binds to and inhibits c-Jun N-terminal kinase (JNK), a key signaling kinase [4] [5]. By inhibiting GSTP1, this compound promotes the dissociation of the GSTP1-JNK heterocomplex, leading to JNK activation through phosphorylation [2] [4] [5]. Activated JNK (phospho-JNK) then phosphorylates its downstream target, the transcription factor c-Jun, on specific sites like Ser63 and Ser73 [6] [2]. Phosphorylated c-Jun (phospho-c-Jun) ultimately translocates to the nucleus and stimulates the expression of genes involved in cellular proliferation, differentiation, and apoptosis [2]. This mechanism is central to its therapeutic effects in conditions like myelodysplastic syndrome (MDS), where it helps stimulate the maturation of blood cells [1] [2].

The following diagram illustrates this signaling pathway and the points of verification through experimental assays.

G This compound This compound TLK117 TLK117 This compound->TLK117 Metabolism GSTP1_JNK GSTP1-JNK Heterocomplex TLK117->GSTP1_JNK Inhibits JNK JNK (Inactive) GSTP1_JNK->JNK Dissociation pJNK phospho-JNK (Active) JNK->pJNK Activation cJun c-Jun (Inactive) pJNK->cJun Phosphorylates Assay1 Immunoblot: pJNK (Thr183/Tyr185) pJNK->Assay1 pcJun phospho-c-Jun (Active) cJun->pcJun GeneExpr Gene Expression (Proliferation, Differentiation) pcJun->GeneExpr Assay2 Immunoblot: phospho-c-Jun (Ser63/73) pcJun->Assay2 Assay3 Gene Expression Profiling GeneExpr->Assay3

Experimental Verification of JNK/c-Jun Activation

The activation of the JNK pathway by this compound has been verified using various experimental methods across multiple studies. The table below summarizes key evidence.

Evidence Type Experimental System/Model Key Findings Citation
Indirect (Clinical Correlation) Bone marrow from MDS patients Gene expression profile of responders showed under-expression of JNK/c-Jun pathway genes, consistent with pathway activation being a drug effect. [1]
Direct (Pathway Activation) Porcine spermatozoa Pharmacological dissociation of GSTP1-JNK complex led to JNK phosphorylation and impaired sperm function. [4]
Direct (Pathway Activation) TFE3-translocation Renal Cell Carcinoma Confirmed GSTP1 promotes progression via JNK pathway; inhibition by this compound suppressed tumor growth. [5]
Functional Response MDS clinical trials Multilineage hematologic improvements (red blood cells, neutrophils, platelets) observed, consistent with stimulated differentiation. [1] [2]

Detailed Experimental Protocols

For researchers aiming to verify this mechanism, here are detailed methodologies for key assays, as referenced in the search results.

  • Gene Expression Profiling (Clinical Correlation)

    • Objective: To identify a pre-therapy gene expression signature predictive of response to this compound in patients with Myelodysplastic Syndrome (MDS) [1].
    • Sample Preparation: Total RNA was purified from mononuclear cells obtained from pre-therapy bone marrow aspirates of MDS patients, stored in Trizol reagent [1].
    • Microarray Analysis: Gene expression analysis was performed using the Illumina HT12v4 whole genome array according to the manufacturer's protocol [1].
    • Data Analysis: A normalized mutual information (NMI) score was used to select genes associated with the responder vs. non-responder phenotype. Single-sample Gene Set Enrichment Analysis (ssGSEA) was used to project gene profiles into the space of known pathways, including the JNK/c-Jun pathway [1].
    • Key Outcome: The analysis revealed that the JNK/c-Jun molecular pathway was under-expressed in patients who subsequently responded to this compound, suggesting that the drug's mechanism is to activate this pre-existing low-activity pathway [1].
  • Immunoblotting (Western Blot) for JNK Activation

    • Objective: To directly detect the activation (phosphorylation) of JNK following the inhibition of GSTP1.
    • Model System: This method is widely used in cell biology. A specific example used porcine spermatozoa treated with this compound (referred to as TER) to investigate the GSTP1-JNK heterocomplex [4].
    • Antibodies: The study used a specific phospho-JNK (Thr183/Tyr185) antibody (from Cell Signaling Technology, ref. 4668S) to detect the activated form of JNK [4].
    • Procedure: Standard immunoblotting techniques were applied. Proteins were extracted from sperm cells, separated by gel electrophoresis, transferred to a membrane, and probed with the phospho-specific antibody [4].
    • Key Outcome: Treatment with this compound resulted in a clear signal for phospho-JNK, demonstrating that the dissociation of the GSTP1-JNK complex leads to JNK phosphorylation and pathway activation [4].

The following diagram outlines the general workflow for experimentally verifying this compound's mechanism of action.

G Start Start: Treat Model System with this compound Step1 Harvest Cells/Tissues (Protein or RNA) Start->Step1 Step2 Pathway 1: Protein Analysis Step1->Step2 StepA Pathway 2: Transcriptional Analysis Step1->StepA Step3 Perform Immunoblot (Western Blot) Step2->Step3 Step4 Probe with Antibodies: - Anti-phospho-JNK (Thr183/Tyr185) - Anti-phospho-c-Jun (Ser63) Step3->Step4 Out1 Outcome: Detect Increased Phosphorylation Step4->Out1 StepB Extract Total RNA StepA->StepB StepC Gene Expression Profiling (e.g., Microarray, RNA-seq) StepB->StepC StepD ssGSEA on JNK/c-Jun Pathway Gene Sets StepC->StepD OutA Outcome: Identify Pathway Under-expression in Responders StepD->OutA

Important Considerations for Researchers

When designing experiments to validate this compound's mechanism, please consider the following:

  • Direct vs. Indirect Evidence: Much of the strongest direct molecular evidence for JNK activation comes from non-clinical models (e.g., spermatozoa, cancer cell lines) [4] [5]. The human clinical data primarily provides indirect, though compelling, correlative evidence through gene expression signatures and observed hematological responses [1] [2].
  • Phospho-c-Jun Specifics: While the pathway logically culminates in c-Jun phosphorylation and this is a standard readout for JNK activity, the available search results do not provide a specific documented instance of a phospho-c-Jun assay being performed on this compound-treated samples. The evidence for c-Jun activation is inferred from pathway analysis and the use of phospho-c-Jun antibodies as a standard tool [6] [2].
  • Cell/Model Context: The effect of this compound is highly context-dependent. It can stimulate proliferation and differentiation in normal hematopoietic progenitors while promoting apoptosis in malignant blast cells [1] [2]. The choice of model system is critical for interpreting results.

References

×

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

529.22465702 Da

Monoisotopic Mass

529.22465702 Da

Heavy Atom Count

37

UNII

057D10I8S8

Sequence

XXX

Drug Indication

Investigated for use/treatment in myelodysplastic syndrome.

Other CAS

168682-53-9

Wikipedia

Ezatiostat

Dates

Last modified: 08-15-2023
Hamilton D, Batist G: TLK-199 (Telik). IDrugs. 2005 Aug;8(8):662-9. [PMID:16044376]

Explore Compound Types